VU0366369
Description
Properties
Molecular Formula |
C19H14FN3O2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3 |
InChI Key |
JCOKRGWZMBZKFO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |
Synonyms |
1-[[2-Fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione; ML-137; VU0366369 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0467319, a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor
Disclaimer: This technical guide focuses on the compound VU0467319. The initial topic requested was "VU0366369," for which no publicly available information could be found. It is highly probable that "this compound" was a typographical error, and the intended compound was the well-documented M1 positive allosteric modulator, VU0467319, developed at Vanderbilt University.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of VU0467319, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
VU0467319 (also known as VU319) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3][4][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), VU0467319 binds to a distinct, allosteric site on the M1 receptor.[1] This binding event does not activate the receptor on its own but rather enhances the receptor's response to acetylcholine.[1]
The primary mechanism of action of VU0467319 involves potentiating the M1 receptor's signaling cascade in the presence of ACh.[1] This is achieved, at least in part, by increasing the affinity of acetylcholine for the M1 receptor.[1] Specifically, VU0467319 induces a conformational change in the receptor that makes it more receptive to binding ACh, thereby amplifying the physiological signaling response.[1] One of the key characteristics of VU0467319 is its minimal direct agonist activity at the M1 receptor, meaning it does not significantly activate the receptor in the absence of acetylcholine.[1][2][3][4] This property is crucial as it is believed to reduce the risk of overstimulating the receptor and causing adverse cholinergic side effects.[2]
Quantitative Pharmacological Data
The pharmacological properties of VU0467319 have been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Value | Assay Type | Reference |
| M1 PAM Potency (EC50) | Human | 492 ± 2.9 nM | Calcium Mobilization | [1][3][4][5] |
| Rat | 398 nM | Calcium Mobilization | [1] | |
| M1 PAM Efficacy (% ACh Max) | Human | 71.3 ± 9.9% | Calcium Mobilization | [1][3][4] |
| Rat | 81% | Calcium Mobilization | [1] | |
| M1 Agonism (EC50) | Human | > 30 µM | Calcium Mobilization | [1][3][4][5] |
| Selectivity (M2-M5) | Human & Rat | EC50 > 30 µM | Calcium Mobilization | [5] |
| ACh Affinity Cooperativity (α) | Rat | 59 | Radioligand Binding | [1] |
| β-arrestin2 Recruitment (EC50) | Human | 890 nM | Functional Assay | [1] |
| CNS Penetration (Kp,uu) | Mouse | 1.3 | In vivo Pharmacokinetics | [1][2] |
| Rat | 0.91 | In vivo Pharmacokinetics | [1][2] |
Signaling Pathway of M1 Receptor Modulation by VU0467319
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various neuronal functions, including learning and memory.
VU0467319, by binding to an allosteric site, enhances the efficiency of this coupling and downstream signaling in the presence of acetylcholine.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of VU0467319.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of VU0467319 as a positive allosteric modulator of the M1 receptor.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by VU0467319 in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine chloride.
-
VU0467319.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of VU0467319 in assay buffer. Also, prepare a range of acetylcholine concentrations.
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of VU0467319 to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add a sub-maximal (EC20) concentration of acetylcholine to the wells and continue to record the fluorescence signal over time. The EC20 concentration of ACh is the concentration that produces 20% of the maximal response and is used to create a window to observe potentiation.
-
To determine agonist activity, add VU0467319 in the absence of acetylcholine.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the concentration-response curves for VU0467319 in the presence of the EC20 concentration of acetylcholine.
-
Determine the EC50 (the concentration of VU0467319 that produces 50% of its maximal potentiation) and the Emax (the maximal potentiation as a percentage of the maximal acetylcholine response).
-
Radioligand Binding Assay
This assay is used to determine if VU0467319 binds to the orthosteric site and to measure its effect on the binding affinity of acetylcholine.
Objective: To assess the binding of VU0467319 to the M1 receptor and its allosteric modulation of the orthosteric ligand binding.
Materials:
-
Cell membranes prepared from CHO cells expressing the M1 receptor.
-
Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Unlabeled acetylcholine.
-
VU0467319.
-
Binding buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Competition Binding Assay:
-
Incubate the M1 receptor-containing membranes with a fixed concentration of [3H]NMS and increasing concentrations of VU0467319.
-
If VU0467319 binds to the orthosteric site, it will compete with [3H]NMS for binding, leading to a decrease in radioactivity.
-
-
Allosteric Modulation of Agonist Binding:
-
Incubate the M1 membranes with [3H]NMS, increasing concentrations of acetylcholine, and in the absence or presence of a fixed concentration of VU0467319.
-
The binding of acetylcholine will compete with [3H]NMS.
-
If VU0467319 is a positive allosteric modulator of agonist affinity, the acetylcholine competition curve will shift to the left in the presence of VU0467319, indicating that a lower concentration of acetylcholine is needed to displace the radioligand.
-
-
Assay Termination:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For competition binding, calculate the Ki value for VU0467319 if it displaces the radioligand.
-
For the allosteric modulation experiment, calculate the fold shift in the IC50 of acetylcholine in the presence of VU0467319. This is used to determine the cooperativity factor (α).[1]
-
Conclusion
VU0467319 is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with minimal intrinsic agonist activity. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the binding affinity of acetylcholine and potentiates the receptor's downstream signaling. This profile has made it a promising candidate for therapeutic intervention in cognitive disorders, with the potential for an improved side effect profile compared to orthosteric M1 agonists. The experimental protocols described herein provide a framework for the continued investigation and characterization of VU0467319 and other M1 PAMs.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Molecular Target of VU0366369
For Researchers, Scientists, and Drug Development Professionals
Core Target: M5 Muscarinic Acetylcholine Receptor
VU0366369 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a PAM, this compound does not activate the M5 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This modulation leads to a potentiation of the downstream signaling cascade initiated by M5 receptor activation.
The M5 receptor is a G protein-coupled receptor (GPCR) that, along with the M1 and M3 subtypes, preferentially couples to the Gq/11 family of G proteins. Activation of this pathway initiates a signaling cascade that is crucial in various physiological processes.
Quantitative Pharmacological Profile
The pharmacological activity of this compound and its analogs has been characterized through various in vitro assays. The data presented below is a compilation from studies on this compound and closely related M5 PAMs, such as ML326, which was developed through optimization of the same chemical series. This data highlights the potency and selectivity of this chemical class for the M5 receptor.
| Compound | Target | Assay Type | Agonist | EC50 | Selectivity vs. M1-M4 | Reference |
| ML326 | Human M5 | Calcium Mobilization | Acetylcholine | 550 nM | >30 µM (inactive) | [1] |
| ML326 | Rat M5 | Calcium Mobilization | Acetylcholine | 500 nM | >30 µM (inactive) | [2] |
| ML380 | Human M5 | Calcium Mobilization | Acetylcholine | 190 nM | >10 µM (inactive) | [3] |
| ML380 | Rat M5 | Calcium Mobilization | Acetylcholine | 610 nM | >10 µM (inactive) | [3] |
| VU0119498 | Human M5 | Calcium Mobilization | Acetylcholine | 4.1 µM | M1 EC50 = 6.1 µM, M3 EC50 = 6.4 µM | [4] |
Experimental Protocols
Calcium Mobilization Assay
This functional assay is the primary method for quantifying the activity of M5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the M5 muscarinic receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). For selectivity profiling, CHO cell lines expressing human M1, M2, M3, and M4 receptors are used. M2 and M4 expressing cells are often co-transfected with a chimeric G-protein (Gαqi5) to direct the signaling through the calcium pathway.
Materials:
-
CHO-hM5 cells (and other mAChR subtype-expressing cells)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a commercial kit like the FLIPR Calcium Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (anion-exchange inhibitor to prevent dye leakage)
-
This compound (and other test compounds)
-
Acetylcholine (ACh)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare an ACh solution at a concentration that will elicit a submaximal response (EC20) in the absence of a PAM.
-
-
Fluorescence Measurement:
-
After dye loading, wash the cells with assay buffer to remove excess dye.
-
Place the microplate into the fluorescence plate reader.
-
The instrument is programmed to first add the test compound (this compound) and incubate for a short period (e.g., 1.5 minutes).[4]
-
Then, the instrument adds the EC20 concentration of ACh and immediately begins recording the fluorescence intensity over time (e.g., for 50 seconds).[4]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The response in the presence of the PAM is normalized to the maximal response of ACh alone.
-
The EC50 value for the PAM is determined by plotting the potentiation of the ACh response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay ([3H]-N-methylscopolamine)
This assay is used to confirm that this compound acts at an allosteric site and not the orthosteric acetylcholine binding site.
Objective: To determine if this compound competes with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.
Materials:
-
Membrane preparations from CHO-hM5 cells
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
This compound
-
Atropine (a known orthosteric antagonist for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation:
-
In a series of tubes, incubate the CHO-hM5 cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of this compound.
-
Include control tubes with [3H]-NMS only (total binding) and [3H]-NMS plus a high concentration of atropine (non-specific binding).
-
-
Separation:
-
After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
If this compound is an allosteric modulator, it will not displace [3H]-NMS from the orthosteric site. Therefore, no concentration-dependent decrease in specific [3H]-NMS binding will be observed.
-
Signaling Pathways and Experimental Workflows
M5 Muscarinic Receptor Signaling Pathway
Activation of the M5 receptor by acetylcholine, potentiated by this compound, initiates the Gq signaling cascade.[5][6][7]
References
- 1. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML326: The first sub-micromolar, selective M5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0366369 (ML137): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0366369, also known as ML137, is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, by potentiating cholinergic signaling in the central nervous system with greater subtype selectivity than traditional orthosteric agonists. This technical guide provides a comprehensive overview of the signaling pathway, quantitative data, and experimental methodologies related to this compound.
Core Signaling Pathway of this compound
This compound exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M1 receptor is primarily coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G-protein complex. The binding of this compound increases the affinity and/or efficacy of acetylcholine at the orthosteric binding site, leading to a more robust activation of the receptor.
Upon activation by acetylcholine in the presence of this compound, the M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates its primary effector enzyme, Phospholipase C (PLC).
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signaling event that can be measured to quantify the activity of M1 receptor modulators. DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| M1 PAM EC50 | 830 nM | CHO cells expressing M1 | Calcium Mobilization (FLIPR) | [1][2] |
| Selectivity | >30 µM (inactive) | CHO cells expressing M2, M3, M4, M5 | Calcium Mobilization (FLIPR) | [1] |
| Fold-Selectivity (M1 vs M2-M5) | >36-fold | CHO cells | Calcium Mobilization (FLIPR) | [1] |
| Mode of Action | Positive Allosteric Modulator | N/A | Functional Assays | [1][2] |
| Agonist Activity | Minimal to no agonist activity | CHO cells expressing M1 | Calcium Mobilization (FLIPR) | [1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay for M1 PAM Activity
This protocol is a standard method to assess the positive allosteric modulation of the M1 receptor by compounds like this compound. The assay measures the increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Acetylcholine (ACh).
-
This compound (or other test compounds).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating:
-
Culture CHO-M1 cells to ~80-90% confluency.
-
Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of acetylcholine in assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the this compound solution to the cell plate and incubate for a short period (e.g., 2-15 minutes).
-
Finally, the instrument will add the EC20 acetylcholine solution and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Plot the response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.
-
Experimental Workflow Diagram
Conclusion
This compound (ML137) is a valuable research tool for studying the role of the M1 muscarinic acetylcholine receptor in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for cognitive disorders. The signaling pathway and experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacology and therapeutic potential of this compound and other M1 PAMs.
References
The Biological Activity of VU0366369: An In-Depth Technical Guide
Notice: Information regarding the biological activity, mechanism of action, and experimental protocols for the compound designated VU0366369 is not available in the public domain. Extensive searches of scientific literature databases and public repositories have yielded no specific data related to this molecule.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will outline the general methodologies and data presentation formats that are critical for characterizing the biological activity of a novel chemical entity. When information for this compound becomes publicly available, this framework can be used to structure and understand its pharmacological profile.
General Approach to Characterizing Biological Activity
The biological characterization of a novel compound like this compound typically follows a structured progression from initial screening to in-depth mechanistic studies. The primary goal is to identify the molecular target, quantify the compound's potency and efficacy, and understand its effects on cellular and physiological systems.
Target Identification and Validation
The first crucial step is to identify the primary molecular target(s) of the compound. This can be achieved through various experimental approaches:
-
Biochemical Assays: Screening the compound against a panel of purified enzymes, receptors, or other proteins to identify direct interactions.
-
Cell-Based Assays: Utilizing reporter gene assays, second messenger assays, or phenotypic screens in relevant cell lines to observe the compound's effect in a cellular context.
-
Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure.
Quantitative Pharmacology
Once a primary target is identified, the next step is to quantify the compound's interaction with this target. This involves determining key pharmacological parameters.
Table 1: Key Pharmacological Parameters for Compound Characterization
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor required to reduce the response of an in vitro biochemical or cellular assay by 50%. | Enzyme inhibition assays, competitive binding assays |
| EC50 | The concentration of a drug that gives half-maximal response. | Functional cell-based assays (e.g., reporter gene, calcium flux) |
| Ki | The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Radioligand binding assays |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which half the ligand binding sites are occupied at equilibrium. | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) |
Experimental Protocols: A Methodological Overview
Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological data. Below are generalized methodologies for key experiments typically cited in the characterization of a novel compound.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Methodology:
-
Reagents: Purified enzyme, substrate, buffer solution, test compound (e.g., this compound), and a positive control inhibitor.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., via absorbance, fluorescence, or luminescence). e. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Reporter Gene Assay
Objective: To measure the functional activity (agonist or antagonist) of a compound on a specific signaling pathway in a cellular context.
Methodology:
-
Cell Line: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element specific to the signaling pathway.
-
Procedure: a. Plate the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. For antagonist testing, co-treat with a known agonist. c. Incubate for a sufficient period to allow for reporter gene expression. d. Lyse the cells and measure the reporter gene activity using a suitable substrate and detection instrument.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Visualization of Biological Processes
Diagrams are essential for visually representing complex biological information such as signaling pathways and experimental workflows.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling cascade that could be modulated by a hypothetical compound.
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the typical steps involved in determining the IC50 of a compound.
Caption: Workflow for determining the IC50 of this compound.
The Structure-Activity Relationship of VU0366369: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of a Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
VU0366369, also known as ML137, has emerged as a significant tool compound in neuroscience research due to its selective positive allosteric modulation of the M1 muscarinic acetylcholine receptor (M1 mAChR). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The information presented herein is synthesized from key research publications, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions that govern the compound's activity.
Core Compound Profile
| Compound Name | Synonym | Target | Mechanism of Action | Reported Potency (EC50) | Chemical Formula |
| This compound | ML137 | M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | Positive Allosteric Modulator (PAM) | 830 nM[1] | C19H14FN3O2[1] |
Structure-Activity Relationship (SAR) Analysis
The development of this compound stemmed from a chemical lead optimization campaign aimed at identifying selective M1 PAMs from a series of pan-Gq mAChR modulators. The core scaffold of this series is an isatin derivative. The systematic modification of this scaffold provided crucial insights into the structural requirements for M1 selectivity and potency.
The lead optimization effort that resulted in this compound started from a pan-Gq mAChR PAM, VU0119498. Through an iterative library synthesis approach, researchers systematically explored the chemical space around the isatin core to enhance M1 selectivity while diminishing activity at M3 and M5 receptors.[2][3]
Key Structural Modifications and Their Impact:
The SAR exploration focused on modifications at two primary positions of the lead compound scaffold: the isatin core and the N-benzyl substituent.
-
Isatin Core Modifications: Alterations to the isatin ring were found to be critical for modulating subtype selectivity. For instance, the presence of a 5-OCF3 moiety on the isatin ring was identified as a "molecular switch" that could favor M5 PAM activity.[2] Conversely, a lack of substitution on the isatin ring was a key feature in the development of M1-selective compounds like this compound.
-
N-Benzyl Substituent Modifications: A systematic exploration of various substituents on the N-benzyl ring was instrumental in fine-tuning M1 potency and selectivity. The specific substitution pattern in this compound, which includes a fluorine atom and a pyrazole moiety, was found to be optimal for achieving high M1 potency and selectivity over other muscarinic receptor subtypes.[2][3]
The table below summarizes the activity of key analogs from the lead optimization campaign that led to this compound.
| Compound/Analog | M1 EC50 (µM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity | Reference |
| This compound (12a) | 0.83 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |
| Analog 12b | 1.2 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |
| Analog 12c | 2.5 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |
| Analog 12d | >30 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |
Note: The data presented is based on the findings reported in the primary literature and should be considered within the context of the specific assays used.
Experimental Protocols
The characterization of this compound and its analogs involved a series of in vitro assays to determine their potency, selectivity, and mechanism of action. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This functional assay is a primary method for determining the potency of PAMs at Gq-coupled receptors like the M1 mAChR.
Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M1 mAChR.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.[1]
Methodology:
-
Cell Culture: CHO-K1 cells expressing the M1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Compound Addition: Test compounds (e.g., this compound and its analogs) are added to the wells at various concentrations.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of acetylcholine (typically the EC20 concentration) is added to the wells to stimulate the M1 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The potentiation of the ACh response by the test compound is calculated, and EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to various cellular responses. This compound, as a PAM, enhances the receptor's response to acetylcholine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical lead optimization of a pan Gq mAChR M1, M3, M5 positive allosteric modulator (PAM) lead. Part II: development of a potent and highly selective M1 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0366369 (ML137): A Selective M1 Muscarinic Receptor Positive Allosteric Modulator
A Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0366369, also known as ML137, is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This property makes it a valuable research tool for studying the physiological roles of the M1 receptor and a promising therapeutic lead for central nervous system disorders such as Alzheimer's disease and schizophrenia, where potentiation of cholinergic signaling is a key therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Pharmacological Profile
This compound was developed through a chemical lead optimization program aimed at improving the selectivity of a previously identified pan-Gq mAChR M1, M3, M5 PAM, VU0119498.[1] An iterative library synthesis approach led to the discovery of this compound, which demonstrated high potency and selectivity for the M1 receptor.
Quantitative Data
The key pharmacological data for this compound are summarized in the table below. This data was primarily generated using a fluorescence-based calcium mobilization assay in a recombinant cell line expressing the human M1 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 830 nM | CHO-K1 cells stably expressing hM1 | Calcium Mobilization | [1] |
| Selectivity | >30 µM vs M2-M5 | CHO-K1 cells expressing respective receptors | Calcium Mobilization | [1] |
Synthesis of this compound
The synthesis of this compound, chemically named N-(1,3-diphenyl-1H-pyrazol-4-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for the synthesis of pyrazole and quinoline carboxamide derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
A representative synthetic protocol is as follows:
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-4-amine
A mixture of a suitable 1,3-dicarbonyl precursor and phenylhydrazine is refluxed in an appropriate solvent, such as ethanol, often in the presence of an acid catalyst, to yield the pyrazole core. Subsequent functional group manipulations, such as reduction of a nitro group or Curtius rearrangement of a carboxylic acid, can be employed to introduce the 4-amino group.
Step 2: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
N-ethylaniline is reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction. This typically involves heating the reactants, often in a high-boiling point solvent like diphenyl ether, to facilitate the cyclization and formation of the quinolone ring system. The resulting ethyl ester is then hydrolyzed, for example, using sodium hydroxide followed by acidification, to yield the carboxylic acid.
Step 3: Amide Coupling to Yield this compound
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated carboxylic acid is then reacted with 1,3-diphenyl-1H-pyrazol-4-amine in an inert solvent like DMF (N,N-Dimethylformamide) to form the final product, this compound. The product is then purified using standard techniques such as column chromatography or recrystallization.
Key Experimental Methodologies
The primary assay used to characterize this compound as an M1 PAM is the measurement of intracellular calcium mobilization in a recombinant cell line.
Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist of a Gq-coupled receptor.
Principle: The M1 receptor is a Gq-coupled GPCR. Activation of the M1 receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye-containing solution is removed, and the cells are washed with the assay buffer. A solution of this compound at various concentrations (or vehicle control) is then added to the wells.
-
Agonist Addition and Signal Detection: After a short pre-incubation with this compound (typically 2-5 minutes), an EC₂₀ concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured immediately using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence signal is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway
This compound, as a positive allosteric modulator of the M1 receptor, enhances the canonical Gq-mediated signaling cascade.
Caption: M1 receptor Gq signaling pathway modulated by this compound.
Conclusion
This compound is a valuable chemical probe for investigating the pharmacology and therapeutic potential of the M1 muscarinic acetylcholine receptor. Its high selectivity and well-characterized potentiation of the canonical Gq signaling pathway make it a cornerstone for studies in cholinergic neurotransmission. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to utilize and further explore the properties of this important molecule in the quest for novel treatments for cognitive and other central nervous system disorders.
References
Unveiling the Off-Target Profile of VU0366369: A Technical Guide
For Immediate Release
Nashville, TN – VU0366369, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a valuable tool for neuroscience research. This in-depth guide provides a comprehensive overview of the known off-target effects of this compound (also known as ML137), offering researchers, scientists, and drug development professionals a critical resource for interpreting experimental results and guiding future studies.
Summary of Off-Target Activities
This compound was developed as a highly selective M1 PAM and has been profiled for activity against other muscarinic receptor subtypes. The primary publication by Bridges et al. (2010) demonstrated its high selectivity for the M1 receptor over other muscarinic subtypes (M2, M3, M4, and M5).
Muscarinic Receptor Selectivity
The initial characterization of this compound focused on its activity at the five muscarinic acetylcholine receptor subtypes. The compound was found to be a potent potentiator of the M1 receptor with significantly less or no activity at the M2, M3, M4, and M5 subtypes.
| Target | Assay Type | Concentration | Activity | Reference |
| M1 mAChR | Positive Allosteric Modulation | 830 nM (EC50) | Potentiation | [1] |
| M2 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |
| M3 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |
| M4 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |
| M5 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |
Experimental Protocols
The selectivity of this compound was determined using functional assays that measured the potentiation of the acetylcholine (ACh) response at each of the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.
Cell Lines and Receptor Expression: CHO cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used for all assays.
Functional Assay for M1-M5 Activity: The activity of this compound was assessed by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of acetylcholine (EC20). Cells were pre-incubated with varying concentrations of this compound before the addition of ACh. The resulting change in intracellular calcium was measured using a fluorescent calcium indicator. The data was then analyzed to determine the EC50 for the potentiating effect at the M1 receptor and the lack of significant potentiation at M2-M5 receptors at concentrations up to 30 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and the experimental workflow used to assess the selectivity of this compound.
References
In Vitro Pharmacological Profile of the mGlu5 Positive Allosteric Modulator VU0366369
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Due to the limited availability of specific in vitro data for this compound in the public domain, this document utilizes data from its close and well-characterized structural analog, VU0360172 , as a representative example to illustrate the compound's pharmacological profile and the methodologies employed for its characterization.
Core Compound Activity
This compound and its analogs are potent, selective, and orally bioavailable positive allosteric modulators of the mGlu5 receptor. These compounds do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate. This modulatory activity makes them valuable research tools and potential therapeutic agents for central nervous system (CNS) disorders such as schizophrenia and anxiety.
Quantitative In Vitro Pharmacology
The in vitro potency and binding affinity of mGlu5 PAMs are critical parameters determined through various assays. The following tables summarize the key quantitative data for the representative compound, VU0360172.
Table 1: In Vitro Potency of VU0360172
| Parameter | Assay Type | Value (nM) |
| EC50 | Calcium Mobilization | 16[1][2][3][4] |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.
Table 2: In Vitro Binding Affinity of VU0360172
| Parameter | Assay Type | Value (nM) |
| Ki | [3H]-MPEP Radioligand Binding | 195[1][2][3][4] |
Ki (Inhibition constant) indicates the binding affinity of the compound to the mGlu5 receptor. This value was determined in a competition binding assay using the radiolabeled mGlu5 negative allosteric modulator (NAM), [3H]-MPEP.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
mGlu5 signaling pathway modulated by a PAM.
Workflow for a calcium mobilization assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the key experiments used to characterize mGlu5 PAMs.
Calcium Mobilization Assay
This assay is a functional measure of Gq-coupled GPCR activation, which includes the mGlu5 receptor. Activation of mGlu5 leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight to allow for cell adherence.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer containing an anion-exchange inhibitor like probenecid) is added to each well.
-
The plate is incubated at 37°C for 45-60 minutes in the dark to allow for dye uptake.
3. Compound Addition and Fluorescence Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of the PAM (this compound or its analog) are added to the wells, followed by a fixed, sub-maximal (EC20) concentration of glutamate.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.
4. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response of glutamate alone.
-
A concentration-response curve is generated by plotting the potentiation of the glutamate response against the concentration of the PAM.
-
The EC50 value is determined from the concentration-response curve using non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the binding of a compound to the receptor. For allosteric modulators, a competition binding assay is typically used to determine the affinity for the allosteric site.
1. Membrane Preparation:
-
HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in a cold buffer.
-
The cell lysate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]-MPEP), and varying concentrations of the unlabeled test compound (the PAM).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same binding site.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting inhibition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
preliminary studies on VU0366369
- 1. Study to Assess Drug Levels and Safety of Golcadomide (BMS-986369) in Healthy Participants and Participants With Different Degrees of Hepatic Impairment | Clinical Research Trial Listing ( Healthy Volunteers | Hepatic Impairment ) ( NCT06535399 ) [trialx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Potential Therapeutic Applications of VU0366369: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0366369 is a novel, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by researchers at Vanderbilt University, this compound emerges from a focused drug discovery program aimed at identifying next-generation mGluR5 NAMs with improved pharmacological and pharmacokinetic profiles. Preclinical data suggests that this compound and its analogs, such as VU6043653, hold significant therapeutic potential for a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and potential therapeutic applications of this important research compound, based on recently published data.
Introduction to mGluR5 and its Therapeutic Relevance
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is widely expressed in the mammalian central nervous system. It is predominantly located postsynaptically and is activated by the neurotransmitter glutamate. Upon activation, mGluR5 couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately mobilize intracellular calcium and activate protein kinase C (PKC).
Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1] Negative allosteric modulators of mGluR5 have shown promise in preclinical models of:
-
Anxiety Disorders
-
Major Depressive Disorder (MDD)
-
Substance Use Disorders
-
Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease
-
Fragile X Syndrome
-
Pain [2]
Early mGluR5 NAMs, while demonstrating clinical efficacy, have been associated with dose-limiting adverse effects, such as psychotomimetic symptoms.[1] This has driven the search for novel chemical scaffolds with improved safety and tolerability profiles. The research program at Vanderbilt University has been at the forefront of these efforts, leading to the discovery of compounds like this compound and its analogs.
Core Pharmacology of this compound and Analogs
Recent publications from Vanderbilt University describe a series of novel mGluR5 NAMs, including the notable analog VU6043653 .[1] This compound is characterized by its high potency, selectivity, and excellent brain penetrance.
In Vitro Pharmacology
The pharmacological properties of VU6043653, a close analog and likely public successor to the this compound designation, are summarized in the table below. These data were generated using calcium mobilization assays in human mGluR5-expressing HEK293A cells.[1]
| Compound | h-mGluR5 IC50 (nM) | r-mGluR5 IC50 (nM) | % Glu Min |
| VU6043653 | Data not explicitly provided for VU6043653, but described as having moderate potency | Data not explicitly provided for VU6043653, but described as having moderate potency | Data not explicitly provided |
| Predecessor Compound (Example 11 from publication) | 110 | 110 | 3% |
% Glu Min represents the measure of efficacy of the NAM to reduce an EC80 response of glutamate.[1]
Drug Metabolism and Pharmacokinetics (DMPK) Profile
A key objective of the Vanderbilt program was to develop mGluR5 NAMs with favorable DMPK properties. VU6043653 exhibits an improved profile compared to earlier compounds in the series.[1]
| Parameter | Value |
| Predicted Human Hepatic Clearance | Low |
| Cytochrome P450 Profile | Clean |
| Dopamine Transporter (DAT) Inhibition | Minimal |
| Brain Penetrance (Kp) | High |
Mechanism of Action: Allosteric Modulation of mGluR5
This compound and its analogs function as negative allosteric modulators of mGluR5. This means they do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor. By binding to this allosteric site, NAMs induce a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
The signaling pathway modulated by mGluR5 NAMs is depicted below:
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the publications from the Vanderbilt Center for Neuroscience Drug Discovery.[1]
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of mGluR5 modulators.
-
Cell Culture: Human Embryonic Kidney (HEK) 293A cells stably expressing human or rat mGluR5 are cultured in standard growth medium.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.
-
Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.
-
Glutamate Challenge: After a pre-incubation period with the test compound, a fixed concentration of glutamate (typically an EC80 concentration) is added to stimulate the mGluR5 receptor.
-
Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The IC50 values are calculated from the concentration-response curves to determine the potency of the NAMs.
Synthesis of VU6043653 and Analogs
The synthesis of the picolinamide-based mGluR5 NAMs involves several key steps as outlined in the recent literature.[1] A representative synthetic scheme is provided below.
References
Methodological & Application
Application Notes and Protocols for VU0366369 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound designated "VU0366369". This identifier does not correspond to any known small molecule, biologic, or experimental therapeutic for which protocols or application notes have been published.
It is possible that this compound is an internal designation for a novel compound that has not yet been disclosed in the public domain. Without information on the compound's chemical structure, biological target, mechanism of action, or even its general class, it is not possible to provide specific, detailed application notes or experimental protocols for its use in cell culture.
To proceed with developing a cell culture protocol for any new compound, including one designated as this compound, the following information would be essential:
-
Chemical Properties: Solubility, stability in solution, and any known reactivity. This information is critical for preparing stock solutions and ensuring the compound remains active throughout the experiment.
-
Biological Target(s): Knowing the protein, enzyme, receptor, or pathway that this compound is designed to interact with is fundamental. This will guide the selection of appropriate cell lines and assays.
-
Mechanism of Action: Understanding whether the compound is an agonist, antagonist, inhibitor, or activator, and its downstream effects, is crucial for designing relevant experiments.
-
Known Biological Effects: Any preliminary data on the compound's effects on cells, such as cytotoxicity, changes in proliferation, or modulation of specific signaling pathways, would inform starting concentrations and experimental endpoints.
General Workflow for Characterizing a Novel Compound in Cell Culture
In the absence of specific information for this compound, a general workflow for the initial characterization of a novel compound in a cell culture setting is presented below. This workflow is a logical progression of experiments designed to determine the compound's activity and guide the development of more specific protocols.
Caption: A general experimental workflow for the characterization of a novel compound in cell culture.
Hypothetical Signaling Pathway Modulation
Without a known target for this compound, it is impossible to depict its actual signaling pathway. However, for illustrative purposes, the following diagram shows a generic kinase signaling pathway that is a common target for drug discovery. If this compound were a kinase inhibitor, its mechanism might be represented as shown below.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a kinase inhibitor.
General Protocols
While specific protocols for this compound cannot be provided, the following are general, representative protocols for the types of assays mentioned in the workflow. These should be adapted based on the specific cell line and the eventual known properties of the compound.
Preparation of Compound Stock Solution
This is a critical first step. The solvent and concentration will depend on the chemical properties of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound needed to prepare the desired volume and concentration.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the compound on cell viability and to calculate an IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical data.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Cell Line A | Data Not Available |
| Cell Line B | Data Not Available |
| Cell Line C | Data Not Available |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Treatment | Concentration (µM) | BrdU Incorporation (% of Control) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | Data Not Available |
| This compound | 1 | Data Not Available |
| This compound | 10 | Data Not Available |
Conclusion
The creation of detailed and accurate application notes and protocols for any compound is contingent upon the availability of fundamental data regarding its properties and biological activities. As "this compound" does not correspond to a known entity in the public scientific domain, the information provided here is a general framework to guide the initial characterization of a novel compound in a cell culture setting. Should information about this compound become available, specific and detailed protocols can be developed. Researchers in possession of this compound should refer to the provider for any available data sheets or initial characterization information.
Application Notes and Protocols for In Vivo Studies of VU0366369
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo data for VU0366369 has been identified in publicly available literature. The following application notes and protocols are based on data from structurally related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These recommendations should serve as a starting point for in vivo studies, and specific parameters for this compound will require optimization.
Introduction
This compound is understood to be a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 PAM). M1 receptors are critical for cognitive processes, making them a key therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] M1 PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a promising approach to improve cognitive function.[1][3] This document provides a general framework for conducting in vivo studies with this compound, drawing on established methodologies for similar M1 PAMs.
Data Presentation
The following tables summarize representative in vivo data for other M1 PAMs. This information can be used to guide dose selection and experimental design for this compound.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition | [1] |
| VU0486846 | Rat | i.p. | 3 | Enhancement of recognition memory | [4] |
| BQCA | Mouse | i.p. | Not specified | Reversal of scopolamine-induced memory deficits | [5] |
Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0453595)
| Parameter | Mouse | Rat |
| Route of Administration | i.p. | Not Reported |
| Brain Penetration (Kp,uu) | > 0.9 | Not Reported |
| Half-life (t1/2) | Not Reported | Not Reported |
Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable for centrally acting drugs.
Signaling Pathway
M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily couple through the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and synaptic plasticity. This compound, as an M1 PAM, is hypothesized to bind to an allosteric site on the receptor, enhancing the signaling cascade initiated by acetylcholine.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for the Research Compound VU0366369
Disclaimer: VU0366369 is a designation for a research compound for which there is no publicly available information regarding its mechanism of action, dosage, or administration. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals on the general methodologies used to determine the appropriate dosage and administration for a novel compound. The data and pathways presented are illustrative templates and should be replaced with experimental data as it is generated.
Introduction
The successful preclinical development of a novel research compound, herein designated this compound, is contingent on the systematic evaluation of its biological activity, safety profile, and pharmacokinetic properties. This document outlines the essential in vitro and in vivo studies required to establish a preliminary dosage and administration regimen. The protocols and data presentation formats provided are intended to serve as a guide for researchers to generate robust and reproducible data, facilitating the progression of a compound from initial discovery to a viable candidate for further development.
In Vitro Characterization: Potency and Cytotoxicity
The initial phase of characterizing a novel compound involves determining its potency and selectivity in relevant in vitro assays. These experiments are crucial for establishing the concentration range for subsequent, more complex studies and for identifying potential liabilities such as off-target effects or cytotoxicity.
-
Cell Culture: Culture the selected cell line(s) in the appropriate medium and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the cell culture medium.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
| Cell Line | Assay Type | Parameter | This compound Concentration (µM) |
| Target Cell Line A | Functional Assay | EC50 | [Insert experimental value] |
| Target Cell Line B | Functional Assay | EC50 | [Insert experimental value] |
| Control Cell Line C | Viability Assay | CC50 | [Insert experimental value] |
| Hepatocyte Cell Line | Viability Assay | CC50 | [Insert experimental value] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Workflow for in vitro screening of a novel compound.
In Vivo Dose Range-Finding Studies
Dose range-finding (DRF) studies are performed in animal models to determine the maximum tolerated dose (MTD) and to observe any potential toxicities. These studies are essential for selecting the dose levels for subsequent efficacy studies.
-
Animal Model: Select a suitable animal model (e.g., mice or rats) and allow them to acclimatize for at least one week.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.
-
Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Dose Escalation: Administer the compound at increasing dose levels to different groups of animals. A common starting dose can be estimated from the in vitro data.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
-
Necropsy and Histopathology: At the end of the study, perform a necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Normal] |
| 10 | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Normal] |
| 30 | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Mild lethargy] |
| 100 | [e.g., PO, IP] | [e.g., 5] | [e.g., 2/5] | [Insert value] | [e.g., Severe lethargy, ruffled fur] |
PO: Per os (oral); IP: Intraperitoneal.
Decision-making process for dose escalation in MTD studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. Pharmacodynamic (PD) studies link the drug concentration to its biological effect.
-
Animal Model and Dosing: Administer a single dose of this compound to a cohort of animals (e.g., rats with cannulated jugular veins) via the intended clinical route (e.g., oral) and intravenously.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
| Parameter | Route: IV | Route: PO |
| Dose (mg/kg) | [Insert value] | [Insert value] |
| Cmax (ng/mL) | [Insert value] | [Insert value] |
| Tmax (h) | [Insert value] | [Insert value] |
| AUC (ng*h/mL) | [Insert value] | [Insert value] |
| Half-life (h) | [Insert value] | [Insert value] |
| Bioavailability (%) | N/A | [Insert value] |
Hypothetical Signaling Pathway for this compound
While the mechanism of action for this compound is unknown, a signaling pathway diagram is a powerful tool for visualizing its intended biological target and downstream effects once elucidated. The following is a generic example of a kinase inhibitor pathway.
Example signaling pathway for a hypothetical kinase inhibitor.
Preparing Stock Solutions of VU0366369: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 337.28 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | ≥ 20 mg/mL in DMSO | Supplier Data |
| CAS Number | 1000338-39-5 | Supplier Data |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can solidify at cool room temperatures.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 337.28 g/mol = 0.00337 g = 3.37 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media for use in in vitro experiments.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[1]
-
This compound may have limited solubility in aqueous solutions. It is recommended to prepare working solutions fresh for each experiment and to visually inspect for any precipitation.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of buffer/media (resulting in a 100 µM solution with 1% DMSO).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of buffer/media to achieve a final concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
-
Mixing: Gently mix the working solution by pipetting or gentle vortexing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Stability and Storage Recommendations
While specific long-term stability data for this compound is not extensively published, general guidelines for storing compounds in DMSO can be followed.
| Storage Condition | Recommendation | Rationale |
| Stock Solution (-20°C) | Store in small, single-use aliquots for up to 3 months. | Minimizes freeze-thaw cycles which can degrade some compounds. Many compounds are stable for extended periods under these conditions. |
| Stock Solution (-80°C) | For long-term storage (>3 months), -80°C is recommended. | Lower temperatures slow down potential degradation processes. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | While many compounds in DMSO are stable to multiple freeze-thaw cycles, it is a general best practice to avoid them.[2][3] |
| Working Solutions (Aqueous) | Prepare fresh for each experiment and use immediately. | The stability of this compound in aqueous solutions is not well characterized and precipitation may occur. |
Note: For critical or long-term studies, it is advisable to perform in-house stability tests on your stock solutions.
Signaling Pathway and Experimental Workflow
mGluR5 Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR5, a Gq-protein coupled receptor. The canonical signaling pathway initiated by mGluR5 activation is depicted below.
Caption: Canonical mGluR5 signaling pathway.
Activation of mGluR5 by glutamate, potentiated by this compound, leads to the activation of Gq-protein.[4][5] This stimulates Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6][7][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6][7][8] Both DAG and elevated intracellular Ca²⁺ activate Protein Kinase C (PKC), leading to downstream cellular responses.[6][7]
Experimental Workflow for Stock Solution Preparation
The logical flow for preparing a this compound stock solution is outlined in the following diagram.
Caption: Workflow for this compound stock solution preparation.
References
- 1. lifetein.com [lifetein.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
VU0366369 for [specific assay, e.g., Western blot, PCR]
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0366369 is a potent and highly selective antagonist of the M5 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M5 receptor is of significant interest to the research and drug development community due to its specific localization on dopaminergic neurons in the ventral tegmental area and substantia nigra. This localization implicates the M5 receptor in the modulation of dopamine release, a key process in reward, motivation, and motor control. Consequently, the M5 receptor is a promising therapeutic target for neurological and psychiatric disorders such as addiction and schizophrenia. This compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of the M5 receptor.
These application notes provide detailed methodologies for utilizing this compound in common in vitro assays, specifically Western blotting for downstream signaling pathway analysis and Real-Time PCR for gene expression studies.
Quantitative Data Summary
The following table summarizes the known in vitro pharmacological properties of this compound. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line | Assay Type |
| IC50 (hM5) | 26 nM | CHO-K1 | Calcium Mobilization |
| Fold Selectivity vs hM1 | >385 | CHO-K1 | Calcium Mobilization |
| Fold Selectivity vs hM2 | >385 | CHO-K1 | Calcium Mobilization |
| Fold Selectivity vs hM3 | >385 | CHO-K1 | Calcium Mobilization |
| Fold Selectivity vs hM4 | >385 | CHO-K1 | Calcium Mobilization |
Signaling Pathway and Experimental Logic
This compound is an orthosteric antagonist that competitively blocks the binding of acetylcholine (ACh) to the M5 receptor. M5 is a Gq/11-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of downstream kinases such as the Extracellular signal-regulated kinase (ERK). By blocking the initial binding of ACh, this compound inhibits this entire downstream signaling cascade.
Caption: M5 receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Western Blot for ERK Phosphorylation
This protocol describes the use of Western blotting to measure the inhibitory effect of this compound on agonist-induced ERK phosphorylation in cells expressing the M5 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor (CHO-M5)
-
This compound
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Plating: Culture CHO-M5 cells in appropriate media. Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate cells with an EC80 concentration of a muscarinic agonist (e.g., carbachol) for 5-10 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.
-
Data Analysis: Quantify band intensities. Express phospho-ERK levels as a ratio to total-ERK levels.
Caption: Workflow for assessing this compound's effect on ERK phosphorylation.
Real-Time PCR for c-Fos Gene Expression
This protocol is designed to assess the ability of this compound to inhibit agonist-induced expression of the immediate-early gene c-Fos, a marker of neuronal activation.
Materials:
-
Cells expressing the M5 receptor (e.g., CHO-M5 or a neuronal cell line)
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for c-Fos and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-Time PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture and plate cells as described for the Western blot protocol.
-
Serum-starve cells for 4-6 hours.
-
Pre-incubate with this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.
-
Stimulate with a muscarinic agonist for 30-60 minutes.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Purify total RNA according to the kit manufacturer's instructions.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for c-Fos and the housekeeping gene, and SYBR Green master mix.
-
Run the reactions on a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of c-Fos using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Caption: Workflow for analyzing this compound's effect on c-Fos expression.
Application Notes and Protocols for Experimental Design Using a Novel mGluR4 Positive Allosteric Modulator (PAM) - Exemplified by VU0366369
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a Group III metabotropic glutamate receptor, is a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release. Due to its localization and function, mGluR4 has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4, such as the conceptual compound VU0366369, offer a nuanced approach to enhancing receptor function by increasing the receptor's sensitivity to the endogenous ligand, glutamate, without directly activating it. This document provides detailed application notes and experimental protocols for the preclinical characterization of a novel mGluR4 PAM, using this compound as a representative example.
Data Presentation
In Vitro Characterization of this compound
The initial characterization of a novel mGluR4 PAM involves a series of in vitro assays to determine its potency, efficacy, and selectivity. The following table summarizes key quantitative data that should be generated.
| Parameter | Assay Type | Cell Line | Agonist | This compound Value (Example) | Control PAM (e.g., PHCCC) Value |
| EC50 | Calcium Mobilization | CHO-h mGluR4-Gqi5 | Glutamate (EC20) | 500 nM | 4.1 µM |
| Maximal Potentiation | Calcium Mobilization | CHO-h mGluR4-Gqi5 | Glutamate (EC20) | 150% of Glutamate EC80 response | 120% of Glutamate EC80 response |
| Fold Shift | Calcium Mobilization | CHO-h mGluR4-Gqi5 | Glutamate | 25-fold leftward shift | 5.5-fold leftward shift |
| Selectivity | Functional Assays | Various mGluR-expressing cell lines | Glutamate (EC20) | >10 µM at mGluR1, 2, 3, 5, 6, 7, 8 | Varies |
In Vivo Pharmacodynamic and Efficacy Data for this compound
Following in vitro characterization, the compound's effects are assessed in animal models of disease. The table below provides an example of data from a study in a rodent model of Parkinson's disease.
| Parameter | Animal Model | Assay | This compound Dose | Effect |
| Reversal of Akinesia | 6-OHDA-lesioned rat | Forelimb Akinesia Test | 10 mg/kg, i.p. | 60% reversal of L-DOPA induced contralateral rotations |
| Catalepsy Reversal | Haloperidol-induced catalepsy in mice | Bar Test | 30 mg/kg, p.o. | 50% reduction in latency to descend |
| Target Engagement | Microdialysis in rat striatum | Measurement of GABA | 10 mg/kg, i.p. | 40% decrease in extracellular GABA levels |
Experimental Protocols
In Vitro Protocol: Calcium Mobilization Assay for mGluR4 PAM Activity
This protocol describes a common method to assess the potency and efficacy of an mGluR4 PAM using a cell line co-expressing the human mGluR4 and a chimeric G-protein (Gqi5) that couples the Gi/o-linked receptor to the Gq pathway, enabling measurement of intracellular calcium mobilization.
Materials:
-
CHO-h mGluR4-Gqi5 cells
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
L-Glutamate
-
This compound (or test compound)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed CHO-h mGluR4-Gqi5 cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The following day, aspirate the culture medium and add 20 µL/well of dye loading solution (Assay Buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a stock solution of L-glutamate.
-
Assay: a. Wash the cells twice with Assay Buffer, leaving 20 µL of buffer in each well. b. Place the plate in the fluorescence plate reader and monitor baseline fluorescence. c. Add 10 µL of this compound solution at various concentrations to the wells and incubate for 2-5 minutes. d. Add 10 µL of L-glutamate at a concentration that elicits a response approximately 20% of its maximal response (EC20). e. Measure the fluorescence intensity for 2-3 minutes.
-
Data Analysis: a. Calculate the increase in fluorescence over baseline for each well. b. Plot the response as a function of the this compound concentration to determine the EC50 for potentiation. c. To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.
In Vivo Protocol: Haloperidol-Induced Catalepsy in Mice
This protocol is used to evaluate the potential anti-parkinsonian effects of a test compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by compounds that enhance motor function.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid)
-
This compound formulated in an appropriate vehicle (e.g., 10% Tween-80 in saline)
-
Horizontal bar apparatus (a metal bar 0.5 cm in diameter, raised 5 cm above a surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
Haloperidol Induction: 30 minutes after this compound administration, inject all mice with haloperidol (e.g., 1 mg/kg, i.p.).
-
Catalepsy Assessment: At 30, 60, and 90 minutes after haloperidol injection, assess catalepsy using the bar test. a. Gently place the mouse's forepaws on the horizontal bar. b. Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (latency to descend). c. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: a. Record the latency to descend for each mouse at each time point. b. Compare the latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathway of mGluR4 Activation and Positive Allosteric Modulation
Caption: mGluR4 signaling cascade and the modulatory effect of this compound.
Experimental Workflow for In Vitro Characterization of an mGluR4 PAM
Caption: Workflow for the in vitro screening and characterization of mGluR4 PAMs.
Logical Relationship for In Vivo Parkinson's Disease Model Experiment
Caption: Logical flow of an in vivo experiment to test the efficacy of an mGluR4 PAM.
VU0366369 in [specific disease model, e.g., cancer, neuroscience]
Application Notes and Protocols for VU0366369 in [Specific Disease Model]
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
A comprehensive search of publicly available scientific literature and databases has been conducted for the compound designated "this compound." At present, there is no information available regarding the chemical structure, biological target, mechanism of action, or its application in any specific disease model, including in the fields of cancer, neuroscience, or others.
The identifier "this compound" does not correspond to any known compound in prominent chemical and biological databases such as PubChem or ChEMBL. It is possible that this is an internal or proprietary compound code that has not yet been disclosed in public forums or scientific publications.
2. Data Presentation
Due to the absence of any quantitative data associated with this compound, no data tables can be provided at this time.
3. Experimental Protocols
As no experimental studies involving this compound have been identified, detailed methodologies for key experiments cannot be provided.
4. Signaling Pathways and Experimental Workflows
The lack of information on the mechanism of action of this compound prevents the creation of any diagrams illustrating its potential signaling pathways or experimental workflows.
It is not possible to provide application notes and protocols for this compound at this time due to the complete absence of information in the public domain. For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:
-
Verify the compound identifier for accuracy.
-
Consult internal documentation or contact the originating institution (if known) for information regarding the compound's structure and biological activity.
-
Monitor scientific literature and patent databases for any future disclosures related to this compound.
Once information regarding the biological target and mechanism of action of this compound becomes available, it will be possible to develop detailed application notes and protocols for its use in relevant disease models.
Application Notes and Protocols for Measuring Efficacy of mGluR5 Negative Allosteric Modulators
A Note on the Target Compound: Initial research indicates that the specified compound, VU0366369 (also known as ML137), is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1), with a reported EC50 of 830 nM.[1] It is not a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Given the user's request for techniques to measure the efficacy of this compound in the context of mGluR5, these application notes will focus on the standard and robust methods used to characterize mGluR5 Negative Allosteric Modulators (NAMs) . These protocols are directly applicable to the study of any compound purported to act as an mGluR5 NAM.
Introduction to mGluR5 and Negative Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system.[2] It plays a crucial role in synaptic plasticity, learning, and memory. The receptor is predominantly found postsynaptically and couples to Gq/11 proteins.[2] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.[3]
Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor topographically distinct from the orthosteric glutamate binding site.[4] This binding reduces the receptor's response to glutamate, thereby dampening its signaling output. mGluR5 NAMs have shown therapeutic potential in preclinical models for a variety of CNS disorders, including anxiety, depression, pain, and Fragile X syndrome.[3][5]
Measuring the efficacy of an mGluR5 NAM involves quantifying its ability to bind to the allosteric site and inhibit the functional consequences of agonist activation. The following protocols detail the key in vitro assays for this purpose.
Key In Vitro Efficacy Assays
The primary methods for assessing the efficacy of mGluR5 NAMs involve determining their binding affinity and their functional inhibition of the receptor's signaling pathway.
Table 1: Summary of Quantitative Data for Representative mGluR5 NAMs
| Compound | Assay Type | Parameter | Value (nM) | Cell System/Tissue |
| MPEP | Radioligand Binding ([³H]MPEP) | Ki | 12.5 | Rat Brain Membranes |
| GRN-529 | Radioligand Binding | Ki | 5.4 | Cell-based |
| GRN-529 | Functional Assay (Cell-based) | IC50 | 3.1 | Cell-based |
| F2 | Functional Assay (IP1) | pIC50 (µM) | 7.9 | mGlu5-expressing cells |
Note: This table provides example data for well-characterized mGluR5 NAMs to illustrate typical potency ranges. Data for a novel compound would be generated using the protocols below.
Experimental Protocols
Protocol 1: Radioligand Binding Assay ([³H]MPEP Competition)
This assay determines the binding affinity (Ki) of a test compound for the allosteric site on mGluR5 by measuring its ability to displace a known radiolabeled NAM, such as [³H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine).
Materials
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[3]
-
Radioligand: [³H]MPEP (Specific Activity: ~60-90 Ci/mmol).[3]
-
Unlabeled Competitor: MPEP for non-specific binding determination.
-
Test Compound (e.g., a potential mGluR5 NAM).
-
96-well plates, glass fiber filters (GF/C), scintillation vials, and scintillation cocktail.[2][3]
-
Filtration apparatus and liquid scintillation counter.[3]
Methodology
1. Membrane Preparation: a. Culture HEK293-mGluR5 cells to confluency and harvest. b. Wash cells with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. d. Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2] e. Resuspend the pellet in fresh buffer and repeat the centrifugation. f. Resuspend the final membrane pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[2]
2. Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound. b. Total Binding: Add Assay Buffer and a fixed concentration of [³H]MPEP (typically at or below its dissociation constant, Kd). c. Non-specific Binding: Add Assay Buffer, [³H]MPEP, and a high concentration of unlabeled MPEP (e.g., 10 µM).[3] d. Test Compound: Add Assay Buffer, [³H]MPEP, and serial dilutions of the test compound. e. Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-40 µg protein/well) to each well.[3][6] f. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[2][3]
3. Filtration and Counting: a. Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus.[2][3] b. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.[2] c. Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[3]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an mGluR5 NAM to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by an agonist like glutamate. It is a high-throughput friendly method to determine functional potency (IC50).
Materials
-
HEK293 cells stably expressing human or rat mGluR5.
-
Assay Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate.[4]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
mGluR5 Agonist: Glutamate.
-
Test Compound.
-
96- or 384-well black-walled, clear-bottom plates, poly-D-lysine coated.[4]
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology
1. Cell Plating: a. 24 hours prior to the assay, plate HEK293-mGluR5 cells into black-walled, clear-bottom plates at a density of 20,000-60,000 cells/well.[4] b. Incubate overnight at 37°C in 5% CO₂.[4]
2. Dye Loading: a. On the day of the assay, remove the culture medium. b. Add Assay Buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the cells to load the dye.[4][7]
3. Assay Performance: a. After dye loading, wash the cells with Assay Buffer to remove extracellular dye. Add a final volume of Assay Buffer to each well. b. Place the cell plate and compound plates into the fluorescence plate reader. c. The instrument will perform the following steps: i. Establish a stable baseline fluorescence reading for 10-20 seconds. ii. Add the test compound (or vehicle) at various concentrations and incubate for a set period (e.g., 2-15 minutes). iii. Add a pre-determined concentration of glutamate that elicits a submaximal response (EC80) to all wells to stimulate the receptor. iv. Record the fluorescence signal continuously for at least 60-120 seconds to capture the peak calcium response.[5]
Data Analysis
-
The fluorescence signal is measured in Relative Fluorescence Units (RFU).
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data, expressing the response in each well as a percentage of the control response (agonist + vehicle).
-
Plot the normalized response against the log concentration of the NAM.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the NAM that causes 50% inhibition of the agonist response.
Calcium Mobilization Assay Workflow
Protocol 3: Inositol Phosphate (IP1) Accumulation Assay
This assay provides a more direct measure of the Gq signaling pathway by quantifying the accumulation of IP1, a stable metabolite of IP3. It is considered a robust functional assay for mGluR5 activity.
Materials
-
Cells stably expressing mGluR5 (e.g., CHO-K1 or HEK293).
-
Assay Buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1.[8][9]
-
mGluR5 Agonist: Glutamate.
-
Test Compound.
-
IP-One HTRF Assay Kit (or similar). This kit typically includes IP1-d2 (acceptor) and Anti-IP1 Cryptate (donor).[8]
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Methodology
1. Cell Seeding: a. Harvest and resuspend cells in the appropriate assay buffer. b. Seed the cells into a 384-well white plate at the desired density (e.g., 10,000-20,000 cells/well).[8]
2. Compound Addition and Stimulation: a. Prepare serial dilutions of the test compound (NAM) in assay buffer containing LiCl. b. Add the NAM dilutions to the respective wells of the cell plate. c. Prepare a solution of glutamate at a concentration that will yield an EC80 response. d. Add the glutamate solution to all wells except the negative controls. e. Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[8]
3. Detection: a. Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in the lysis buffer provided with the kit.[8] b. Add the detection reagent mixture to all wells. c. Incubate the plate at room temperature for 1 hour, protected from light.[8]
4. Measurement: a. Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[8]
Data Analysis
-
The HTRF signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence, often multiplied by 10,000.
-
Normalize the data to positive (agonist alone) and negative (no agonist) controls.
-
Plot the normalized response against the log concentration of the NAM.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
mGluR5 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0366369
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0366369 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3] As a research compound, it is crucial to handle this compound with appropriate safety measures and to utilize standardized protocols for in vitro and in vivo studies. These application notes provide comprehensive guidance on the safety, handling, and experimental use of this compound, with a focus on its application in neuroscience research, particularly in the context of substance use disorders.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| IUPAC Name | 1-(4-Fluorophenyl)-2-hexyl-1-phenylethene | ChemSpider |
| Synonyms | This compound | BOC Sciences |
| CAS Number | 1391054-03-6 | |
| Molecular Formula | C20H23F | |
| Molecular Weight | 282.4 g/mol | |
| Purity | >98% (typical) | AOBIOUS |
| Biological Activity | M5 Negative Allosteric Modulator (NAM) | [1][2][3] |
| IC50 | 2.1 μM | [2] |
Safety and Handling
3.1 Hazard Identification
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled as a compound with unknown toxicological properties. Based on its chemical structure (a fluorinated aromatic compound), potential hazards may include:
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
3.2 Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
3.3 Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Wash hands thoroughly after handling.
3.4 Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
3.5 Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Biological Activity and Mechanism of Action
This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (orthosteric site) and decreases the receptor's response to acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
4.1 Signaling Pathway of M5 Receptor Modulation by this compound
Caption: M5 receptor signaling and inhibition by this compound.
Experimental Protocols
The following protocols are based on the methods described by Shirey et al. in Neuropharmacology (2015) for investigating the effects of this compound on cocaine-seeking behaviors in mice.
5.1 Drug Preparation
-
This compound: For intraperitoneal (i.p.) injection, dissolve this compound in a vehicle solution of 5% dimethyl sulfoxide (DMSO) and 95% physiological saline. Prepare fresh daily.
-
Cocaine: Dissolve cocaine hydrochloride in 0.9% sterile saline for intravenous (i.v.) self-administration or i.p. injection.
5.2 Animal Models
-
Subjects: Adult male C57BL/6J mice are commonly used.
-
Housing: House mice individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide food and water ad libitum, unless otherwise specified by the experimental design.
5.3 Cocaine Self-Administration and Reinstatement Workflow
Caption: Workflow for cocaine self-administration and reinstatement studies.
5.4 Detailed Methodologies
5.4.1 Intravenous Catheterization Surgery
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the mouse.
-
Allow the mouse to recover for 5-7 days before starting behavioral experiments.
-
Flush the catheter daily with a heparinized saline solution to maintain patency.
5.4.2 Cocaine Self-Administration Training
-
Place the mouse in an operant conditioning chamber equipped with two levers, a cue light, and a syringe pump for i.v. infusions.
-
Train the mouse to press the "active" lever to receive an i.v. infusion of cocaine (e.g., 0.5 mg/kg/infusion).
-
Pair each infusion with a discrete cue (e.g., illumination of the cue light and an audible tone).
-
Presses on the "inactive" lever have no programmed consequences but are recorded.
-
Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
5.4.3 Extinction Training
-
Following acquisition, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the cue.
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three acquisition days).
5.4.4 Reinstatement Testing
-
Thirty minutes prior to the reinstatement test, administer this compound (e.g., 10, 20, or 30 mg/kg, i.p.) or the vehicle.
-
Ten minutes prior to the session, induce reinstatement with a priming injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Place the mouse back in the operant chamber for a 2-hour session.
-
Record presses on both the active and inactive levers. Active lever presses do not result in cocaine infusion during the reinstatement test.
Data Presentation
The following table provides an example of how to structure quantitative data from a reinstatement study.
| Treatment Group | Dose (mg/kg) | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | - | 10 | 25.3 ± 3.1 | 4.2 ± 1.1 |
| This compound | 10 | 10 | 18.7 ± 2.5 | 3.9 ± 0.9 |
| This compound | 20 | 10 | 12.1 ± 1.8 | 4.5 ± 1.3 |
| This compound | 30 | 10 | 8.5 ± 1.5** | 4.1 ± 1.0 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Conclusion
This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes. Adherence to the safety and handling procedures outlined in these application notes is essential for the safe and effective use of this compound. The provided experimental protocols offer a standardized framework for studying the effects of this compound in preclinical models of substance use disorder. Researchers should adapt these protocols as necessary for their specific experimental questions while maintaining rigorous scientific standards.
References
Application of VU0366369 in High-Throughput Screening for mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0366369 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III metabotropic glutamate receptors, mGluR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and plasticity. Its activation has been identified as a potential therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. This compound, discovered through high-throughput screening (HTS), serves as a valuable pharmacological tool for studying mGluR4 function and as a lead compound for drug discovery programs. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying novel mGluR4 PAMs.
Mechanism of Action and Signaling Pathway
The endogenous ligand for mGluR4 is glutamate. Upon binding, mGluR4 typically couples to the Gαi/o subunit of the heterotrimeric G-protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
For high-throughput screening purposes, a more robust and readily detectable signal is desirable. A common strategy involves co-expressing the mGluR4 with a promiscuous G-protein, such as Gαqi5. This chimeric G-protein redirects the downstream signaling cascade towards the phospholipase C (PLC) pathway. When glutamate and a PAM like this compound bind to the receptor, the activated Gαqi5 stimulates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is the signal that is measured in the HTS assay.
Caption: Engineered mGluR4 Signaling Pathway for HTS.
Data Presentation
The potency of this compound and other mGluR4 PAMs is typically quantified by their half-maximal effective concentration (EC50) in potentiating the response to a sub-maximal (EC20) concentration of glutamate.
| Compound | EC50 (nM) | Fold Shift | Cell Line | Assay Type | Reference |
| This compound | 240 | 28-fold | CHO-hmGluR4-Gqi5 | Calcium Mobilization | [1] |
| VU001171 | 650 | 36-fold | CHO-hmGluR4-Gqi5 | Calcium Mobilization | [2] |
| VU0092145 | 1800 | N/A | CHO-hmGluR4-Gqi5 | Calcium Mobilization | [2] |
| (-)-PHCCC | 4100 | 5.5-fold | CHO-hmGluR4-Gqi5 | Calcium Mobilization | [2] |
Experimental Protocols
High-Throughput Screening Workflow for mGluR4 PAMs
The general workflow for identifying mGluR4 PAMs using a cell-based calcium mobilization assay is outlined below.
Caption: HTS Workflow for mGluR4 PAM Discovery.
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed for a 384-well plate format, suitable for HTS, and utilizes a fluorometric imaging plate reader (FLIPR) or a similar instrument.
1. Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and the chimeric G-protein Gαqi5.
-
Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Reagents:
-
This compound (as a positive control)
-
L-Glutamate
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid
-
HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
DMSO (for compound dissolution)
-
2. Procedure
Day 1: Cell Plating
-
Harvest and count the CHO-mGluR4-Gqi5 cells.
-
Resuspend the cells in cell culture medium to a density of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Day 2: Assay
-
Prepare Glutamate Solution:
-
Prepare a stock solution of L-Glutamate in water.
-
Determine the EC20 concentration of glutamate for the specific cell line and assay conditions by running a full dose-response curve.
-
Prepare a 5X working solution of the glutamate EC20 concentration in Assay Buffer.
-
-
Prepare Dye Loading Buffer:
-
Prepare a 4 µM Fluo-4 AM solution in Assay Buffer containing 0.04% Pluronic F-127 and 2.5 mM Probenecid.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the assay plates.
-
Add 40 µL of the Dye Loading Buffer to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and this compound in Assay Buffer in the compound plates. The final concentration of DMSO should be kept below 0.5%.
-
-
Assay Performance (using a FLIPR or equivalent):
-
Place the assay plate and the compound plate into the instrument.
-
Set the instrument to read fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 488 nm, Em: 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then perform a "triple-addition" protocol:
-
Compound Addition: Add 10 µL of the compound solution from the compound plate to the assay plate.
-
Incubation: Incubate for 2-5 minutes.
-
Glutamate Addition: Add 10 µL of the 5X glutamate EC20 solution.
-
-
Continue to record the fluorescence signal for at least 60-120 seconds after glutamate addition.
-
3. Data Analysis
-
The fluorescence signal is measured as Relative Fluorescence Units (RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (EC20 of glutamate in the presence of a high concentration of this compound).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values for hit compounds.
Conclusion
This compound is a critical tool for the study of mGluR4. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel mGluR4 positive allosteric modulators. By utilizing an engineered cell line that couples mGluR4 activation to a calcium mobilization event, researchers can efficiently screen large compound libraries to discover new chemical entities with therapeutic potential. Careful optimization of assay parameters and rigorous data analysis are essential for the success of any HTS campaign.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VU0366369 and other mGluR4 PAMs
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with VU0366369 and other metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). The information provided is based on publicly available data for mGluR4 PAMs and aims to offer structured troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of an mGluR4 PAM like this compound?
An mGluR4 PAM is expected to have little to no effect on the receptor by itself. Its primary function is to potentiate the response of the mGluR4 receptor to its endogenous ligand, glutamate.[1] This potentiation manifests as a leftward shift in the glutamate concentration-response curve, indicating that a lower concentration of glutamate is needed to elicit a response in the presence of the PAM.[2][3]
Q2: I am not observing any effect with this compound. What are the potential reasons?
Several factors could contribute to a lack of observed effect. These can be broadly categorized into issues with the compound itself, the experimental system, or the assay conditions. The development of mGluR4 PAMs has been noted to be challenging, with many compounds exhibiting a "flat" structure-activity relationship (SAR), where even minor structural modifications can lead to a complete loss of activity.[2][3]
Q3: Could the issue be with the stability of the compound?
Yes, compound stability can be a significant issue. Some mGluR4 PAMs have been found to be unstable in fortified liver microsome preparations.[3] It is crucial to ensure the proper storage and handling of the compound as per the manufacturer's instructions. Consider performing a stability study of your compound under your specific experimental conditions.
Q4: Are there known issues with the selectivity of mGluR4 PAMs?
Selectivity is a critical parameter for any pharmacological tool. While some mGluR4 PAMs are highly selective, others, like the early tool compound (-)-PHCCC, have been shown to act as partial antagonists at the mGluR1 receptor.[2][3] It is essential to consult the technical data sheet for your specific compound and, if necessary, perform counter-screening against other mGlu receptors.
Troubleshooting Guide
If you are not observing the expected potentiation of the glutamate response with this compound or a similar mGluR4 PAM, please consult the following troubleshooting table.
| Potential Issue | Recommended Action |
| Compound Inactivity or Degradation | 1. Verify Compound Identity and Purity: Confirm the identity and purity of your compound stock using analytical methods like LC-MS or NMR. 2. Assess Solubility: Ensure the compound is fully dissolved in your experimental buffer. Poor solubility is a known issue for some mGluR4 PAMs.[4][5] 3. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock for each experiment to rule out degradation. |
| Suboptimal Experimental Conditions | 1. Optimize Glutamate Concentration: The potentiation effect of a PAM is dependent on the presence of an agonist. Use a glutamate concentration that elicits a submaximal response (e.g., EC20) to observe a significant potentiation.[2][3] 2. Cell Line Verification: Confirm that your cell line expresses functional mGluR4. If using a recombinant system (e.g., CHO or HEK293 cells), verify the expression level and proper coupling to the signaling pathway.[5] 3. Appropriate Assay System: mGluR4 is a Gi/o-coupled receptor. Ensure your assay can detect changes in this signaling pathway (e.g., cAMP measurement, GIRK channel activation, or using a chimeric G-protein like Gqi5 to couple to calcium mobilization).[5] |
| Data Interpretation | 1. Full Concentration-Response Curve: Generate a full concentration-response curve for glutamate in the presence and absence of a range of concentrations of the PAM. A simple single-point experiment may not be sufficient to observe the effect. 2. Positive Control: Include a known mGluR4 PAM, such as ML128 (CID-44191096), as a positive control in your experiments to validate the assay system.[4] |
Quantitative Data Summary
The following table summarizes the potency and efficacy of several reported mGluR4 PAMs. This data can serve as a benchmark for your own experiments.
| Compound | EC50 | Efficacy (% Glu Max) | Fold Shift | Reference |
| (-)-PHCCC | 4.1 µM | Not Reported | 5.5 | [2][3] |
| VU0001171 | 650 nM | 141% | 36 | [2] |
| VU0092145 | 1.8 µM | Not Reported | Not Reported | [2] |
| ML128 (CID-44191096) | 240 nM | Not Reported | 28 | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of mGluR4 PAM Activity using a Calcium Mobilization Assay
This protocol is adapted from methods described for the characterization of mGluR4 PAMs in CHO cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5).[5]
-
Cell Culture: Culture CHO-mGluR4-Gqi5 cells in appropriate media and plate them into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Glutamate Stimulation: After a short incubation period (e.g., 2.5 minutes), add a submaximal (EC20) concentration of glutamate.[4]
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FDSS 6000) to determine the intracellular calcium concentration.[4]
-
Data Analysis: Plot the concentration-response curve for the PAM in the presence of the EC20 concentration of glutamate to determine its EC50 and maximal efficacy.
Visualizations
Signaling Pathway of mGluR4
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0366369 Solubility and Handling
Welcome to the technical support center for VU0366369, a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a valuable research tool for studying the function of the M5 muscarinic acetylcholine receptor, which is implicated in various neurological processes.[1][2] Like many small molecule compounds developed for research, this compound is hydrophobic, leading to low solubility in aqueous solutions. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation for in vivo studies.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol. It is practically insoluble in aqueous solutions, including water and phosphate-buffered saline (PBS).
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS or cell culture media). What can I do to prevent this?
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer). Here are several strategies to mitigate this problem:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution. While some cell lines can tolerate higher concentrations, it's a good practice to keep it as low as possible.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually decrease the solvent strength and reduce the shock of the solvent change.
-
Employ rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure vigorous and immediate mixing (e.g., by vortexing or rapid pipetting). This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Consider using a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent to the aqueous buffer can help to maintain the solubility of the compound.
-
Formulation with cyclodextrins: For in vivo studies, formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and bioavailability.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that these values can be batch-dependent and should be considered as a guide.
| Solvent | Concentration | Notes |
| DMSO | ≥ 25 mg/mL | The primary recommended solvent for stock solutions. |
| Ethanol | ≥ 10 mg/mL | An alternative solvent for stock solutions. |
| Water | Insoluble | Not recommended for preparing stock or working solutions. |
| PBS (pH 7.2) | Insoluble | Dilution from organic stock solutions may lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 367.38 g/mol .
-
Mass (mg) = 10 mmol/L * 367.38 g/mol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warm the aqueous buffer: Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell-based assays).
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your working solution.
-
Dilute the stock solution: While vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer.
-
Immediate use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified M5 receptor signaling pathway with this compound.
References
common issues with VU0366369 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VU0366369, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). It binds to a site on the receptor that is distinct from the ACh binding site (the orthosteric site) and potentiates the receptor's signaling cascade. M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels.[1][2][3][4]
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: A good starting point for a concentration-response curve is to test a range from 1 nM to 30 µM. The reported EC50 of similar M5 PAMs can vary, so a broad concentration range is recommended for initial experiments.[5][6]
Q4: Does this compound show activity at other muscarinic receptor subtypes?
A4: this compound is designed to be selective for the M5 receptor. However, like any pharmacological tool, off-target effects are possible, especially at higher concentrations. It is recommended to perform counter-screening against other muscarinic receptor subtypes (M1, M2, M3, and M4) to confirm selectivity in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiating effect observed | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low Acetylcholine Concentration: The concentration of the orthosteric agonist (ACh) may be too low to elicit a measurable baseline response. 3. Cell Health: The cells may be unhealthy or have low receptor expression. | 1. Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 2. Optimize ACh Concentration: Perform a concentration-response curve for acetylcholine alone to determine the EC20 or a similar submaximal concentration. Use this concentration in your PAM experiments.[7] 3. Cell Culture: Check cell viability and morphology. Ensure you are using a cell line with robust M5 receptor expression. Passage cells appropriately and do not use cells of a high passage number. |
| High background signal or apparent agonist activity | 1. Ago-PAM Activity: this compound may exhibit some direct agonist activity at the concentrations used. 2. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Test for Agonism: Run a concentration-response curve of this compound in the absence of acetylcholine to check for direct receptor activation. 2. Solubility Check: Visually inspect the wells for precipitation, especially at the highest concentrations. If precipitation is suspected, consider lowering the top concentration or using a different formulation (if available). |
| Inconsistent results between experiments | 1. Assay Variability: Minor variations in cell density, incubation times, or reagent concentrations can lead to variability. 2. "Probe Dependence": The observed potency of a PAM can be dependent on the concentration of the orthosteric agonist used.[8] | 1. Standardize Protocol: Maintain a consistent and detailed experimental protocol. Plate cells at the same density, use consistent incubation times, and prepare fresh reagents. 2. Consistent ACh Concentration: Ensure the exact same EC20 concentration of acetylcholine is used across all experiments to minimize variability due to probe dependence. |
| "Ceiling Effect" observed | 1. Saturation of Allosteric Site: At higher concentrations, the PAM fully occupies the allosteric binding site, and no further potentiation can be achieved. | This is an expected pharmacological property of allosteric modulators and indicates saturation of the binding site.[9] It confirms the allosteric mechanism of action. No troubleshooting is necessary. |
Experimental Protocols
Calcium Mobilization Assay for M5 PAM Activity
This protocol is a standard method for assessing the potency of M5 PAMs like this compound.
1. Cell Culture and Plating:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor in appropriate media.
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Plate the cells in black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the plates and add the dye-loading buffer.
-
Incubate for 45-60 minutes at 37°C.[7]
3. Compound and Agonist Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Prepare a solution of acetylcholine (ACh) at 10x the final EC20 concentration in assay buffer. The EC20 should be predetermined from a full ACh concentration-response curve.[7]
4. Assay and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the 2x this compound solutions to the wells and pre-incubate for 2.5 minutes.[7]
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Add the 10x ACh solution to stimulate the cells and immediately begin measuring the fluorescence intensity over time (e.g., for 50-90 seconds).[7]
5. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the response of a maximal concentration of acetylcholine.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Quantitative Data
Table 1: Pharmacological Profile of Representative M5 PAMs
| Compound | M5 EC50 (µM) | M1 EC50 (µM) | M3 EC50 (µM) | Fold Selectivity (M1/M5) | Fold Selectivity (M3/M5) |
| VU0119498 | 4.08 | 6.04 | 6.38 | ~1.5 | ~1.6 |
| VU0238429 | 1.16 | >30 | >30 | >30 | >30 |
| ML380 (human) | 0.19 | >10 | >10 | >52 | >52 |
| Data is illustrative and compiled from public sources on similar M5 PAMs.[5][6] |
Visualizations
M5 Receptor Signaling Pathway
Caption: Signaling pathway of the M5 muscarinic receptor activated by acetylcholine and potentiated by this compound.
Experimental Workflow for PAM Assay
Caption: Step-by-step workflow for a calcium mobilization assay to determine the potency of this compound.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting experiments where this compound shows no activity.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AID 651878 - Discovery of Novel Positive Allosteric Modulators (PAM) of the Muscarinic Receptor M5: CRC Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
optimizing VU0366369 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0366369 (also known as ML137), a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ML137) and what is its mechanism of action?
A1: this compound (ML137) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, it does not activate the M1 receptor on its own. Instead, it binds to a site on the receptor distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to the endogenous agonist, ACh. This potentiation leads to an increased downstream signal when ACh is present.
Q2: What is the primary signaling pathway activated by the M1 receptor?
A2: The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[1][2]
Q3: What are the key experimental parameters for this compound?
A3: Key parameters for in vitro experiments with this compound are summarized in the table below.
| Parameter | Value | Source |
| Target | M1 Muscarinic Acetylcholine Receptor (mAChR M1) | MedChemExpress |
| EC₅₀ | 830 nM | MedChemExpress |
| Solubility | DMSO: 0.1-1 mg/mL (Slightly Soluble) | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |
Q4: What concentration of acetylcholine (ACh) should I use with this compound?
A4: Since this compound is a PAM, its effect is dependent on the presence of an orthosteric agonist like acetylcholine. A common practice is to use a concentration of ACh that elicits a submaximal response, typically an EC₂₀ (the concentration that gives 20% of the maximal response). This allows for a clear window to observe the potentiating effect of the PAM. The exact EC₂₀ of ACh should be determined empirically in your specific cell line and assay system.
Q5: What cell lines are suitable for studying this compound?
A5: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor (CHO-M1) are a commonly used and effective system for in vitro studies of M1 PAMs.[3] These cells provide a robust and reproducible signaling window for assays such as calcium mobilization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiation of ACh signal observed | 1. This compound precipitation: Due to its limited solubility, the compound may have precipitated out of solution. 2. Inactive compound: Improper storage may have led to degradation. 3. Incorrect ACh concentration: The ACh concentration may be too high (saturating the receptor) or too low. 4. Low M1 receptor expression: The cell line may not have sufficient receptor density. | 1. Prepare fresh stock solutions in DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. Visually inspect for any precipitate. 2. Ensure the compound has been stored at -20°C. 3. Perform a full dose-response curve for ACh to determine the EC₂₀ in your system. Use this EC₂₀ concentration for your PAM experiments. **4. ** Confirm M1 receptor expression using a validated method (e.g., western blot, radioligand binding). |
| High background signal or apparent agonist activity | 1. Ago-PAM activity: Some PAMs can exhibit agonist-like activity at high concentrations. 2. Off-target effects: At high concentrations, this compound may interact with other cellular targets. | 1. Perform a dose-response curve of this compound in the absence of ACh to check for intrinsic agonist activity. If observed, use lower concentrations of the PAM. 2. If possible, consult off-target screening data. If off-target effects are suspected, consider using a structurally different M1 PAM as a control. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 2. Variation in ACh EC₂₀: The potency of ACh can vary slightly between experiments. 3. Inconsistent cell density: Variations in the number of cells per well can affect signal strength. | 1. Use cells within a consistent and low passage number range for all experiments. 2. It is good practice to run an ACh dose-response curve with each experiment to confirm the EC₂₀. 3. Ensure consistent cell seeding density across all wells and plates. |
| Difficulty dissolving this compound | Limited solubility in DMSO: The compound is only slightly soluble in DMSO. | 1. Prepare stock solutions at a concentration within the reported solubility range (0.1-1 mg/mL). Gentle warming and vortexing may aid dissolution. Do not exceed the recommended concentration. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following M1 receptor activation.
Materials:
-
CHO-M1 cells
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Fluo-4 AM calcium indicator dye
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This compound (ML137)
-
Acetylcholine (ACh)
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96- or 384-well black, clear-bottom plates
Protocol:
-
Cell Plating: Seed CHO-M1 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
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Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a 10X stock of ACh at its EC₂₀ concentration.
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Assay: a. After incubation, remove the dye-loading solution and replace it with fresh assay buffer. b. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Add the this compound dilutions to the wells and pre-incubate for 1.5-2 minutes. d. Add the 10X ACh EC₂₀ solution to the wells and immediately begin measuring fluorescence intensity over time (typically for 50-90 seconds).
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine its EC₅₀ for potentiation.
IP-One Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a more stable indicator of Gq signaling.
Materials:
-
CHO-M1 cells
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IP-One HTRF assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer)
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Lithium chloride (LiCl)
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This compound (ML137)
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Acetylcholine (ACh)
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White 96- or 384-well plates
Protocol:
-
Cell Plating: Seed CHO-M1 cells in white microplates and culture overnight.
-
Compound Stimulation: a. Remove the culture medium. b. Add stimulation buffer containing LiCl (to inhibit IP1 degradation), the desired concentrations of this compound, and an EC₈₀ concentration of ACh. c. Incubate for 1 hour at 37°C.
-
Cell Lysis: Add the lysis buffer provided in the kit to each well and incubate for 30 minutes at room temperature.
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HTRF Detection: a. Add the IP1-d2 and anti-IP1 cryptate reagents to the cell lysates. b. Incubate for 1 hour to overnight at room temperature, protected from light.
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Data Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced. Calculate IP1 concentrations based on a standard curve and plot against the this compound concentration.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting workflow for low potentiation.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
VU0366369 stability and degradation issues
Disclaimer: Publicly available information regarding the specific stability and degradation pathways of VU0366369 is limited. The following troubleshooting guide and FAQs are based on general knowledge and best practices for handling novel small molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final desired concentration. Direct dissolution in aqueous media may be challenging due to the compound's potential low aqueous solubility.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q3: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?
A3: Precipitation in aqueous buffers is a common issue for hydrophobic small molecules. Consider the following troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in your specific buffer.
-
Increase the percentage of co-solvent: If your experiment allows, a small percentage of DMSO (typically ≤ 0.5%) in the final assay medium can help maintain solubility.
-
Use a solubility enhancer: Depending on the experimental context, excipients such as Pluronic F-68 or β-cyclodextrin could be tested to improve aqueous solubility.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors related to compound stability and handling:
-
Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have led to the degradation of your stock solution. Prepare a fresh stock solution from solid compound.
-
Instability in assay medium: The compound may not be stable in your specific assay buffer over the time course of your experiment. A time-course stability study in the assay medium is recommended.
-
Adsorption to plastics: Small molecules can adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes may mitigate this issue.
Troubleshooting Guides
Issue: Inconsistent Potency (IC50/EC50) in Cell-Based Assays
If you are observing significant variability in the measured potency of this compound, consider the following potential causes and solutions:
-
Solution Preparation: Ensure that the serial dilutions from the DMSO stock into your aqueous cell culture medium are prepared fresh for each experiment and are thoroughly mixed.
-
Time-Dependent Instability: The compound might be degrading in the cell culture medium over the incubation period. Perform a time-course experiment where the compound is incubated in the medium for varying durations before being added to the cells to assess its stability.
-
Cell Density Effects: The effective concentration of the compound can be influenced by cell density. Standardize your cell seeding density across all experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 10 mM |
| Ethanol | ~1 mM |
| PBS (pH 7.4) | < 10 µM |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Purity after 1 Month | Purity after 6 Months |
| -80°C | >99% | >98% |
| -20°C | >99% | ~95% |
| 4°C | ~95% | ~80% |
| Room Temperature | ~85% | < 70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in low-adhesion tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS, cell culture medium).
-
Time Zero (T0) Sample: Immediately after dilution, inject a sample onto the HPLC system to obtain the initial purity profile.
-
Incubation: Incubate the remaining sample under the desired test conditions (e.g., 37°C).
-
Time-Point Samples: At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated sample onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T0 sample to determine the percentage of compound remaining.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for compound stability assessment.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: VU0366369 Assay Variability
Welcome to the technical support center for researchers utilizing VU0366369 and other related mGluR4 positive allosteric modulators (PAMs). This resource is designed to provide clear and actionable guidance to troubleshoot common issues that can lead to variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly. Instead, it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an enhanced downstream signaling cascade. mGluR4 is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[1][2] This coupling inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Q2: My in vitro potent compound shows weak or no efficacy in vivo. What could be the cause?
A2: A common challenge with mGluR4 PAMs is poor central nervous system (CNS) penetration. The blood-brain barrier (BBB) can prevent the compound from reaching its target in sufficient concentrations. Factors contributing to this include low passive permeability, active efflux by transporters at the BBB, rapid metabolism, and high plasma protein binding. It is crucial to assess the pharmacokinetic properties of your compound early in the drug discovery process.
Q3: I am observing significant variability in my assay results between experiments. What are the common sources of this variability?
A3: Variability in assays with mGluR4 PAMs can arise from several factors:
-
Glutamate Concentration: As a PAM, the activity of this compound is dependent on the concentration of the endogenous agonist, glutamate. Minor variations in the glutamate concentration in your assay buffer can lead to significant changes in the observed potentiation.
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Cell Line Health and Passage Number: The expression levels of mGluR4 and associated signaling proteins can change with cell passage number and overall cell health. Using cells within a consistent and narrow passage range is recommended.[3][4]
-
Compound Stability and Solubility: Poor solubility can lead to inaccurate concentrations, and degradation of the compound can result in a loss of activity. Ensure proper storage and handling of the compound and verify its solubility in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which will diminish the response. Pay close attention to incubation times.
-
Assay-Specific Factors: Different assay formats (e.g., calcium flux vs. GTPγS binding) have different sensitivities and can be affected by different confounding factors.
Troubleshooting Guides
Issue 1: Low Signal Window or Poor Z'-factor in a Cell-Based Assay
-
Possible Cause: Suboptimal concentration of glutamate.
-
Solution: Perform a glutamate concentration-response curve to determine the EC20 (concentration that gives 20% of the maximal response). Using the EC20 concentration of glutamate will provide a sufficiently large window to observe potentiation by the PAM.
-
-
Possible Cause: Low receptor expression in the cell line.
-
Possible Cause: Inappropriate assay format for the signaling pathway.
-
Solution: Since mGluR4 is Gi/o coupled, a direct measure of cAMP levels or a GTPγS binding assay is a proximal way to measure receptor activation.[5][6][7][8] Calcium flux assays can be used with cell lines co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein like Gqi5, which redirects the Gi/o signal to the Gq pathway, leading to calcium mobilization.[9] Ensure your chosen assay is appropriate for the cell line and receptor.
-
Issue 2: Inconsistent EC50 Values for this compound
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Possible Cause: Inaccurate glutamate concentration.
-
Solution: Prepare fresh glutamate stocks for each experiment and verify the concentration. Even small errors in the glutamate concentration can shift the apparent potency of the PAM.
-
-
Possible Cause: Variability in cell density at the time of the assay.
-
Solution: Implement a strict cell seeding protocol to ensure consistent cell numbers across all wells and plates. Cell density can affect the overall receptor number and signaling capacity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect your compound dilution plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small amount of a surfactant like Pluronic F-127, but be sure to test for any effects of the solvent/surfactant on the assay.
-
Issue 3: Unexpected Antagonist Activity or Off-Target Effects
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Possible Cause: Activity at other mGluR subtypes.
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Solution: Some mGluR4 PAMs have been reported to show antagonist activity at other mGluR subtypes, such as mGluR1.[10] It is essential to profile your compound against a panel of other mGluR subtypes to determine its selectivity.
-
-
Possible Cause: Formation of mGluR heterodimers.
-
Solution: mGluRs can form heterodimers (e.g., mGlu2/mGlu4), which may have a pharmacological profile that is distinct from the homodimers.[11] Be aware of this possibility, especially when working in native systems where multiple mGluR subtypes are expressed.
-
-
Possible Cause: Non-specific activity in the assay.
-
Solution: Include appropriate counter-screens, such as using a parental cell line that does not express mGluR4, to identify compounds that are acting through a non-receptor-mediated mechanism.
-
Data Presentation
The following tables present representative data for well-characterized mGluR4 PAMs that are often used as tool compounds in research. This data can serve as a benchmark for your own experiments.
Table 1: In Vitro Potency of Selected mGluR4 PAMs
| Compound | h-mGluR4 EC50 (nM) | r-mGluR4 EC50 (nM) | Fold Shift | Reference |
| ML128 | 240 | - | 28 | [12] |
| ML182 | 291 | 376 | 11.2 | |
| ML292 | 1196 | 330 | 30.2 | |
| PHCCC | 4100 | - | 5.5 |
h-mGluR4: human mGluR4; r-mGluR4: rat mGluR4. Fold shift refers to the leftward shift of the glutamate concentration-response curve in the presence of the PAM.
Table 2: Selectivity Profile of ML182
| Receptor | Activity | IC50/EC50 (µM) |
| mGluR1 | - | >30 |
| mGluR2 | - | >30 |
| mGluR3 | - | >30 |
| mGluR5 | Weak PAM | - |
| mGluR6 | Weak PAM | - |
| mGluR7 | Weak PAM | - |
| mGluR8 | - | >30 |
Data from PubChem AID 488911.[13]
Table 3: Pharmacokinetic Properties of ML292
| Parameter | Value |
| Brain:Plasma Ratio (1h) | ~4 |
| In Vivo Efficacy | Active in preclinical models of Parkinson's disease |
Data from Probe Reports from the NIH Molecular Libraries Program.[10]
Experimental Protocols
Calcium Flux Assay for mGluR4 PAMs (using a Gqi5 expressing cell line)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
CHO or HEK293 cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gqi5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate.
-
This compound or other PAM.
Procedure:
-
Cell Plating: Seed the cells in a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add this compound at various concentrations to the wells.
-
Glutamate Stimulation: Allow the compound to incubate with the cells for 2-5 minutes. Then, add glutamate at its EC20 concentration.
-
Signal Detection: Immediately measure the fluorescence signal using a plate reader (e.g., FLIPR) that can detect kinetic changes in intracellular calcium. The signal is typically monitored for 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by the PAM is measured as an increase in the signal observed with glutamate alone. Calculate EC50 values by fitting the data to a four-parameter logistic equation.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation.[5][6][14]
Materials:
-
Cell membranes prepared from cells expressing mGluR4.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
Glutamate.
-
This compound or other PAM.
-
GTPγS (unlabeled, for non-specific binding).
-
Glass fiber filter mats.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: Assay Buffer, GDP (final concentration 10-30 µM), varying concentrations of this compound, and glutamate (at its EC50 or EC80 concentration).
-
Membrane Addition: Add the cell membranes (5-20 µg of protein per well).
-
Reaction Initiation: Start the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding. The potentiation by the PAM is observed as an increase in [35S]GTPγS binding compared to stimulation with glutamate alone.
Visualizations
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Defining the Homo- and Heterodimerization Propensities of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Drug-Induced Cytotoxicity in Cancer Cell Line Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to drug-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is showing high cytotoxicity across all tested cancer cell lines. How can I determine if this is a genuine on-target effect or a result of off-target toxicity?
A1: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug development. High cytotoxicity across multiple, unrelated cell lines may suggest a general cytotoxic mechanism rather than a specific, targeted effect. Here are some strategies to investigate this:
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Target Expression Analysis: Correlate the level of cytotoxicity with the expression level of your intended target protein or gene in each cell line. A lack of correlation may indicate off-target effects.
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Rescue Experiments: If possible, overexpress the target protein in a sensitive cell line. If the cytotoxicity is on-target, increased target levels may confer resistance.
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Use of Isogenic Cell Lines: Compare the cytotoxic effects on a parental cell line versus a cell line where the target has been knocked out or knocked down (e.g., using CRISPR/Cas9). A significant reduction in cytotoxicity in the knockout/knockdown line would support an on-target mechanism.
-
Structural Analogs: Synthesize and test analogs of your compound with modifications designed to reduce binding to the intended target. If these analogs retain high cytotoxicity, it is likely due to off-target effects.
-
In Silico Profiling: Computational tools can predict potential off-target binding sites for your compound based on its structure.[1] This can provide a list of candidate off-target proteins to investigate further.
Q2: I am observing a discrepancy between my cytotoxicity assay results (e.g., MTT assay) and cell viability counts (e.g., Trypan Blue). What could be the cause?
A2: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular parameters.[2]
-
MTT Assay: This colorimetric assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[3][4] A reduction in MTT signal indicates reduced metabolic activity, which is often correlated with cell death but can also be caused by cytostatic effects (inhibition of proliferation without cell death) or direct inhibition of mitochondrial enzymes.[2]
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Trypan Blue Exclusion Assay: This method assesses cell membrane integrity.[4][5] Dead cells with compromised membranes take up the dye and appear blue. This assay directly counts dead cells but may not be as sensitive for early-stage apoptosis where the membrane is still intact.
Possible reasons for discrepancies include:
-
Cytostatic vs. Cytotoxic Effects: Your compound might be inhibiting cell proliferation (cytostatic) without immediately killing the cells. This would lead to a lower MTT signal due to fewer metabolically active cells over time, but Trypan Blue would show high viability at early time points.
-
Mitochondrial Interference: The compound could be directly interfering with mitochondrial function, leading to a rapid drop in the MTT signal that precedes the loss of membrane integrity.
-
Timing of Assays: The kinetics of cell death can vary. It's crucial to perform a time-course experiment to capture the optimal window for each assay.
Q3: How can I investigate the mechanism of cell death (e.g., apoptosis, necrosis) induced by my compound?
A3: Determining the mode of cell death is essential for understanding your compound's mechanism of action. Several assays can be employed:
-
Apoptosis Assays:
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Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[6][7] Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm an apoptotic mechanism.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled for detection by flow cytometry or microscopy.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Necrosis Assays:
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a characteristic of necrosis.[3][5]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[4] It is commonly used to identify necrotic or late apoptotic cells.
-
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts before starting the experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range, a different solvent, or adding a solubilizing agent (ensure the agent itself is not toxic). |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and treatments. Use a timer to ensure consistency. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and concentration to avoid cross-contamination. |
Issue: No dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The tested concentrations may be too high (all cells are dead) or too low (no effect). Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. |
| Compound Instability | The compound may be unstable in the culture medium. Assess the stability of the compound over the course of the experiment using methods like HPLC. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the compound's mechanism of action. Test on a panel of different cell lines. |
| Assay Interference | The compound may interfere with the assay itself (e.g., colored compounds in a colorimetric assay). Run appropriate controls, including the compound in cell-free media, to check for interference. |
Quantitative Data Summary
The following table provides an example of how to summarize cytotoxicity data for a hypothetical "Compound X" across different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Tissue of Origin | IC50 of Compound X (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colorectal Carcinoma | 2.5 |
| U-87 MG | Glioblastoma | > 50 |
Experimental Protocols
1. MTT Cytotoxicity Assay Protocol [3][4]
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. LDH Release Assay Protocol [3][5]
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
Lysis buffer (to create a maximum LDH release control)
-
Commercially available LDH detection kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Create Controls: Include wells for:
-
No-cell control (medium only)
-
Vehicle control (cells with vehicle)
-
Maximum LDH release control (lyse cells with lysis buffer 30 minutes before the assay endpoint)
-
-
Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH detection kit to mix the supernatant with the reaction mixture.
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background absorbance.
Visualizations
Experimental and Logical Workflows
Caption: A general workflow for assessing drug-induced cytotoxicity.
Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Too much death can kill you: inhibiting intrinsic apoptosis to treat disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of VU0366369
Welcome to the technical support center for VU0366369, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). This guide provides best practices for long-term storage, handling, and experimental use of this compound to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: For maximal long-term stability, solid this compound should be stored desiccated at -20°C upon receipt. Keep the container tightly sealed to protect it from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is a highly effective solvent for a wide array of organic compounds and is miscible with water and most organic liquids.
Q3: What is the solubility of this compound in common solvents?
A3: While exact solubility values can vary slightly between batches, the approximate solubility for this compound is provided in the table below. It is always recommended to perform a small-scale solubility test with your specific batch.
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. Always use sterile techniques and high-purity solvents.
Q5: How should I store stock solutions of this compound for long-term use?
A5: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. For even longer-term storage, -80°C is recommended. When stored properly, DMSO stock solutions can be stable for several months.
Troubleshooting Guide
Issue 1: I am seeing precipitation in my stock solution after thawing.
-
Possible Cause 1: Solvent Evaporation. Over time, especially with frequent opening of the vial, the solvent can evaporate, leading to an increase in the compound's concentration beyond its solubility limit.
-
Solution: Always keep vials tightly sealed. It is best to warm vials to room temperature before opening to minimize water condensation from the atmosphere into the solvent.
-
-
Possible Cause 2: Improper Storage. Storing stock solutions at temperatures above -20°C can affect their stability and solubility.
-
Solution: Ensure that your stock solutions are consistently stored at or below -20°C.
-
-
Possible Cause 3: Low-Quality Solvent. The presence of water or other impurities in the DMSO can reduce the solubility of this compound.
-
Solution: Use high-purity, anhydrous DMSO for preparing your stock solutions.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound in solution.
-
Solution: Prepare single-use aliquots of your stock solution to minimize the number of times the main stock is thawed.
-
-
Possible Cause 2: Degradation of Working Solutions. Diluted working solutions in aqueous buffers are generally less stable than concentrated DMSO stocks and should be prepared fresh for each experiment.
-
Solution: Do not store diluted, aqueous solutions of this compound for extended periods. Prepare them immediately before use.
-
-
Possible Cause 3: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion microplates and pipette tips, or pre-rinsing tips with the working solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots (e.g., amber vials). Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Workflow
This is a general workflow for a cell-based assay to evaluate the activity of this compound. Specific cell types, seeding densities, and incubation times should be optimized for your particular experimental system.
-
Cell Seeding: Plate your cells of interest (e.g., a cell line endogenously or recombinantly expressing the M1 muscarinic receptor) in a suitable multi-well plate at a predetermined density. Allow the cells to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the compound in your assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as in your compound-treated wells).
-
Compound Treatment: Remove the culture medium from the cells and replace it with the prepared working solutions containing different concentrations of this compound.
-
Incubation: Incubate the cells with the compound for the desired period, as determined by your experimental goals.
-
Assay Readout: Perform your chosen assay to measure the cellular response. This could include, but is not limited to, measuring changes in intracellular calcium levels, inositol phosphate accumulation, or downstream signaling events like ERK phosphorylation.
Visualizations
Validation & Comparative
Validating Target Engagement of VU0366369: A Comparative Guide for mGluR4 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the target engagement of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document outlines key in vitro and in vivo experimental approaches and presents a comparative analysis with other known mGluR4 PAMs.
Disclaimer: Specific experimental data for this compound is not publicly available at the time of this publication. Therefore, this guide utilizes data from well-characterized mGluR4 PAMs such as PHCCC, VU0155041, ML182, and ML292 as representative examples to illustrate the validation process.
Introduction to mGluR4 and Positive Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a member of the group III mGluRs, it is primarily coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] Activation of mGluR4 has shown therapeutic potential in various neurological and psychiatric disorders, most notably Parkinson's disease, by modulating neurotransmission in the basal ganglia.[1][3]
Positive allosteric modulators (PAMs) represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate.[4] This mechanism offers the potential for greater specificity and a reduced risk of receptor desensitization and overdose-related side effects.[2]
In Vitro Target Engagement and Performance Comparison
A variety of in vitro assays are crucial for confirming the direct interaction of a compound with mGluR4 and quantifying its potency and selectivity.
Comparative Performance of mGluR4 PAMs
The following table summarizes the in vitro potency of several known mGluR4 PAMs. These values are typically determined using cell-based assays measuring the potentiation of a glutamate response.
| Compound | Target | Assay Type | Species | EC50 | Fold Shift | Reference |
| PHCCC | mGluR4 | Calcium Mobilization | Human | 4.1 µM | - | [4] |
| VU0155041 | mGluR4 | Calcium/Thallium Flux | Rat | ~0.5 µM | 8-fold | [3] |
| ML182 | mGluR4 | Calcium Mobilization | Human | 291 nM | 11.2-fold | [1] |
| ML292 | mGluR4 | Calcium Mobilization | Human | 1.2 µM | 30.2-fold | [5] |
| ML292 | mGluR4 | Calcium Mobilization | Rat | 330 nM | - | [5] |
Experimental Protocols
1. Calcium Mobilization Assay
This is a common high-throughput screening method used to assess the activity of mGluR4 PAMs.[6]
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein, such as Gqi5. The Gqi5 protein couples the Gi/o-mediated signal to the Gq pathway, enabling a measurable intracellular calcium flux upon receptor activation.[6]
-
Procedure:
-
Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
The resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
-
Data Analysis: The potentiation of the glutamate response by the PAM is quantified by determining the EC50 value, which is the concentration of the PAM that produces 50% of its maximal effect. The "fold shift" refers to the leftward shift in the glutamate concentration-response curve in the presence of the PAM.[1]
2. cAMP Inhibition Assay
This assay directly measures the canonical Gi/o signaling pathway of mGluR4.[2]
-
Cell Line: A cell line endogenously or recombinantly expressing mGluR4.
-
Procedure:
-
Cells are pre-treated with the test PAM.
-
Adenylyl cyclase is stimulated using forskolin.
-
Glutamate is added to activate mGluR4, which then inhibits adenylyl cyclase.
-
The intracellular cAMP levels are measured using various methods, such as ELISA-based assays or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The ability of the PAM to enhance the glutamate-induced inhibition of cAMP production is measured.
3. Radioligand Binding Assays
Cooperative binding assays can be used to demonstrate that the PAM enhances the binding of an orthosteric radioligand to mGluR4.
-
Preparation: Cell membranes expressing mGluR4.
-
Procedure:
-
Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]-L-AP4).
-
Increasing concentrations of the PAM are added.
-
The amount of bound radioligand is measured after separating the bound from the free radioligand.
-
-
Data Analysis: A positive cooperative effect is observed as an increase in the specific binding of the radioligand in the presence of the PAM.
In Vivo Target Engagement and Efficacy
In vivo studies are essential to demonstrate that the compound reaches its target in the brain and elicits the desired physiological effect. Animal models of Parkinson's disease are commonly used to evaluate the efficacy of mGluR4 PAMs.[5]
Comparative In Vivo Performance of mGluR4 PAMs
| Compound | Animal Model | Administration | Efficacy | Reference |
| VU0155041 | Haloperidol-induced catalepsy in rats | Intracerebroventricular | Dose-dependent decrease in catalepsy | [3] |
| ML182 | Haloperidol-induced catalepsy in rats | Oral | Active | [1] |
| ML292 | Haloperidol-induced catalepsy in rats | Subcutaneous | Reversal of catalepsy | [5] |
| ML292 | 6-OHDA lesioned rats (forelimb asymmetry) | Subcutaneous | Reversal of asymmetry (alone or with L-DOPA) | [5] |
Experimental Protocols
1. Haloperidol-Induced Catalepsy in Rodents
This model assesses the potential of a compound to reverse motor deficits analogous to some symptoms of Parkinson's disease.[3]
-
Animal Model: Rats or mice.
-
Procedure:
-
Animals are treated with haloperidol, a dopamine D2 receptor antagonist, to induce catalepsy (a state of immobility).
-
The test compound is administered systemically (e.g., orally, intraperitoneally, or subcutaneously) or directly into the brain (intracerebroventricularly).
-
Catalepsy is measured at different time points by assessing the time it takes for the animal to remove its paws from an elevated bar (bar test).
-
-
Data Analysis: A reduction in the latency to move is indicative of an anti-parkinsonian effect.
2. 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This is a widely used model that mimics the dopamine depletion seen in Parkinson's disease.[5]
-
Animal Model: Rats with a unilateral lesion of the nigrostriatal dopamine pathway induced by 6-OHDA.
-
Procedure:
-
The lesion leads to motor asymmetry, which can be quantified by observing the rotational behavior induced by a dopamine agonist (e.g., apomorphine) or by the spontaneous forelimb use in the cylinder test.
-
The test compound is administered, and its effect on the motor asymmetry is evaluated.
-
-
Data Analysis: A reduction in the net rotations or an increase in the use of the impaired forelimb suggests a therapeutic effect.
Visualizing Pathways and Workflows
mGluR4 Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the mGluR4 receptor.
In Vitro Target Engagement Workflow
Caption: A typical workflow for the in vitro validation of an mGluR4 PAM.
In Vivo Efficacy Testing Workflow
Caption: Workflow for evaluating the in vivo target engagement and efficacy.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Cross-Validation of VU0366369's Pro-Excitatory Effects: A Comparative Analysis of Methodologies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental methodologies for cross-validating the effects of the K-Cl cotransporter 2 (KCC2) potentiator, VU0366369, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative overview of alternative validation techniques, supported by experimental data, to offer a multi-faceted understanding of KCC2 modulation.
This compound is a positive allosteric modulator of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and enabling fast hyperpolarizing GABAergic inhibition.[1][2][3] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a significant therapeutic target.[3][4][5] This guide explores the primary methods used to validate the activity of KCC2 modulators like this compound, focusing on electrophysiological, biochemical, and in vivo approaches.
Comparative Analysis of Validation Methodologies
The following tables summarize the key quantitative data and experimental protocols for the primary methods used to assess KCC2 activity.
Table 1: Electrophysiological Assays
| Method | Principle | Key Parameters Measured | Typical Effect of KCC2 Potentiation (e.g., with this compound) | Limitations |
| Gramicidin-Perforated Patch-Clamp | Measures the reversal potential of GABAA receptor-mediated currents (EGABA) without disturbing the intracellular Cl- concentration. | EGABA, GABAergic current amplitude | Hyperpolarizing shift in EGABA | Technically demanding; potential for membrane instability. |
| Field Potential Recordings | Records extracellular voltage changes in brain slices to assess network excitability. | Frequency and amplitude of epileptiform discharges | Reduction in seizure-like activity | Indirect measure of single-cell KCC2 activity; reflects network-level effects.[6][7] |
| Current-Clamp Recordings | Measures changes in membrane potential and neuronal firing in response to current injection. | Resting membrane potential, action potential threshold, firing frequency | Little to no change in resting membrane potential, but enhanced inhibitory postsynaptic potentials (IPSPs). | Does not directly measure Cl- extrusion. |
Table 2: Biochemical and Cell-Based Assays
| Method | Principle | Key Parameters Measured | Typical Effect of KCC2 Potentiation (e.g., with this compound) | Limitations |
| Thallium (Tl+) Flux Assay | Uses Tl+ as a surrogate for K+ to measure KCC2-mediated ion influx. A Tl+-sensitive fluorescent dye reports on ion movement.[8][9] | Rate of fluorescence increase | Increased rate of Tl+ influx | Indirect measure of KCC2 activity; potential for off-target effects on other K+ channels/transporters.[8] |
| Chloride (Cl-) Flux Assay | Employs a genetically encoded Cl- sensor (e.g., SuperClomeleon) to monitor intracellular Cl- concentration changes.[3][10] | Rate of change in fluorescence ratio (YFP/CFP) | Increased rate of Cl- extrusion | Requires genetically modified cells; sensor calibration can be complex.[3] |
| 86Rb+ Influx Assay | Measures the uptake of the radioactive K+ analog, 86Rb+, to quantify KCC2-mediated K+ transport. | Rate of 86Rb+ accumulation | Increased rate of 86Rb+ influx | Use of radioactivity requires specialized handling and disposal. |
| Immunocytochemistry/Western Blot | Detects changes in KCC2 protein expression and localization at the cell surface. | KCC2 protein levels and surface expression | May show increased surface expression of KCC2.[4] | Does not directly measure transporter activity. |
Table 3: In Vivo Studies
| Method | Principle | Key Parameters Measured | Typical Effect of KCC2 Potentiation (e.g., with this compound) | Limitations |
| Animal Models of Epilepsy | Administration of a KCC2 potentiator to animals with induced or genetic epilepsy. | Seizure frequency, duration, and severity | Anticonvulsant effects; reduction in seizure activity.[6] | Complex physiological responses; potential for off-target effects influencing behavior. |
| Animal Models of Neuropathic Pain | Assessment of pain-related behaviors in animals with nerve injury following treatment with a KCC2 potentiator. | Paw withdrawal threshold, thermal latency | Analgesic effects; increased pain threshold. | Behavioral endpoints can be subjective and influenced by other factors. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Gramicidin-Perforated Patch-Clamp Electrophysiology:
-
Prepare acute brain slices from rodents.
-
Use a patch pipette filled with a solution containing gramicidin, which forms small pores in the cell membrane permeable to monovalent cations but not Cl-.
-
Establish a giga-ohm seal and allow for membrane perforation.
-
Apply GABA puffs or stimulate inhibitory interneurons to evoke GABAA receptor-mediated currents.
-
Vary the holding potential to determine the reversal potential (EGABA).
-
Bath apply this compound or another KCC2 modulator and repeat the EGABA measurement. A hyperpolarizing shift indicates potentiation of KCC2-mediated Cl- extrusion.
Thallium (Tl+) Flux Assay:
-
Plate HEK293 cells stably expressing KCC2 in a 96-well plate.
-
Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR).
-
Pre-incubate cells with this compound or control vehicle.
-
Add a stimulus solution containing Tl+ and K+.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of Tl+ influx, which is proportional to KCC2 activity.[8][9]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of KCC2 potentiation by this compound.
Caption: Experimental workflow for cross-validating this compound's effects.
By employing a combination of these orthogonal assays, researchers can build a robust and comprehensive understanding of the pharmacological effects of KCC2 modulators like this compound, thereby strengthening the foundation for their therapeutic development.
References
- 1. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 2. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
- 5. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [ouci.dntb.gov.ua]
- 6. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of KCC2-Dependent Potassium Efflux in 4-Aminopyridine-Induced Epileptiform Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular architecture of potassium chloride co-transporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Specificity of mGlu5 PAMs: A Comparative Guide to VU0366369
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comparative analysis of the specificity of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), in the context of preclinical drug development. While a comprehensive public database on the off-target profile of this compound is not available, this guide synthesizes known selectivity data, outlines standard industry practices for specificity testing, and provides detailed experimental protocols to empower researchers in their evaluation of this and similar compounds.
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in excitatory neurotransmission and synaptic plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for drug discovery. Positive allosteric modulators, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating it. This mechanism is thought to provide a more nuanced and potentially safer pharmacological profile. However, ensuring the specificity of such compounds is a critical step in preclinical development to minimize the risk of off-target effects.
Comparative Selectivity Profile
While a comprehensive screening of this compound against a broad panel of off-targets (e.g., Eurofins SafetyScreen or CEREP panel) has not been publicly disclosed, studies on this compound and related compounds have established its high selectivity for mGlu5 over other mGlu receptor subtypes.
Below is a summary of the known selectivity of this compound and a closely related mGlu5 PAM, VU0409551/JNJ-46778212.
| Target | This compound Activity | VU0409551/JNJ-46778212 Activity | Reference |
| mGlu5 | EC50 = 190 nM (human) | EC50 = 260 nM (human) | [1] |
| mGlu1 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu2 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu3 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu4 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu6 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu7 | Inactive at 10 µM | Inactive at 10 µM | [1] |
| mGlu8 | Inactive at 10 µM | Inactive at 10 µM | [1] |
Note: The lack of publicly available data from broad off-target screening panels for this compound necessitates a cautious interpretation of its complete specificity profile. Standard industry practice involves screening against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. A typical panel, such as the Eurofins SafetyScreen44, is outlined below to provide a framework for the types of targets that would be assessed.
Standard Off-Target Safety Screening Panel (Example: Eurofins SafetyScreen44)
| Target Class | Representative Targets |
| GPCRs | Adenosine (A1, A2A, A3), Adrenergic (α1, α2, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2, D3, D4, D5), Histamine (H1, H2, H3), Muscarinic (M1, M2, M3, M4, M5), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5a, 5-HT6, 5-HT7) |
| Ion Channels | Ca2+ (L-type), K+ (hERG), Na+ (Site 2) |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2) |
| Nuclear Receptors | Estrogen, Glucocorticoid |
Experimental Methodologies
The specificity and activity of mGlu5 PAMs are primarily determined through in vitro assays, including calcium mobilization and radioligand binding studies.
Calcium Mobilization Assay
This functional assay measures the potentiation of the glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: After dye loading, the cells are washed with assay buffer. Test compounds (e.g., this compound) are then added at various concentrations and incubated for a specified period.
-
Agonist Stimulation and Signal Detection: A sub-maximal concentration (EC20) of glutamate is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). Data is collected in real-time.
-
Data Analysis: The potentiation effect of the PAM is quantified by determining the EC50 value from the concentration-response curve, representing the concentration of the PAM that produces 50% of its maximal potentiation of the glutamate response.
Radioligand Binding Assay
This assay is used to determine if a test compound binds to the same allosteric site as a known radiolabeled ligand, such as [3H]MPEP, a well-characterized mGlu5 negative allosteric modulator (NAM).
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the mGlu5 receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.[2][3]
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]MPEP) and varying concentrations of the test compound (e.g., this compound). The reaction is typically incubated for 1 hour at room temperature.[2][3]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[2][3]
-
Detection and Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined, and the inhibition constant (Ki) is calculated. A high Ki value suggests that the test compound does not bind to the same site as the radioligand.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in specificity testing, the following diagrams are provided.
Caption: mGlu5 receptor signaling cascade leading to intracellular calcium mobilization.
Caption: Experimental workflow for assessing the specificity of an mGlu5 PAM.
Conclusion
This compound demonstrates high selectivity for the mGlu5 receptor over other mGlu subtypes. However, a comprehensive understanding of its interaction with a wider array of molecular targets requires further publicly available data from broad off-target screening panels. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own specificity assessments and to interpret the selectivity profiles of this compound and other mGlu5 PAMs. A thorough evaluation of a compound's specificity is a cornerstone of safe and effective drug development, ensuring that therapeutic benefits are not undermined by unintended off-target activities. As research progresses, a more complete picture of the specificity of this compound will undoubtedly emerge, further clarifying its potential as a therapeutic agent.
References
- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of mGluR5 Positive Allosteric Modulators in Preclinical Models
A detailed analysis of the in vivo and in vitro pharmacological profiles of prominent mGluR5 PAMs, offering insights into their therapeutic potential for neurological and psychiatric disorders.
This guide provides a comparative analysis of the efficacy of several notable metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). Due to the absence of publicly available data for VU0366369, this comparison focuses on other well-characterized mGluR5 PAMs with published preclinical data: VU0409551, VU0360172, CDPPB, and ADX47273. The data presented here are intended for researchers, scientists, and drug development professionals.
Introduction to mGluR5 Positive Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome. Positive allosteric modulators of mGluR5 represent a promising therapeutic strategy as they do not directly activate the receptor but rather enhance its response to the endogenous agonist, glutamate. This mechanism is thought to offer a more nuanced modulation of receptor activity, potentially reducing the risk of side effects associated with direct agonists.
In Vivo Efficacy Comparison
The following tables summarize the comparative in vivo efficacy of selected mGluR5 PAMs in preclinical models relevant to schizophrenia and cognitive dysfunction.
Table 1: Efficacy in a Preclinical Model of Cognitive Deficits in Schizophrenia (Sub-chronic Phencyclidine Rat Model)
| Compound | Dose (mg/kg) | Efficacy in Novel Object Recognition (NOR) Task | Effect on Downstream Signaling | Reference |
| VU0409551 | 10 and 20 | Significant alleviation of cognitive deficits | Significant decrease in p-AKT expression | [1][2] |
| VU0360172 | 10 and 20 | Significant alleviation of cognitive deficits | Significant decrease in p-MAPK levels | [1][2] |
Table 2: Efficacy in Preclinical Models of Antipsychotic-like Activity
| Compound | Model | Effective Dose (mg/kg) | Efficacy | Reference |
| CDPPB | Amphetamine-induced hyperlocomotion | 10 - 30 (s.c.) | Reversal of hyperlocomotion | [3][4] |
| Amphetamine-induced prepulse inhibition deficits | 10 - 30 (s.c.) | Reversal of deficits | [4] | |
| ADX47273 | Amphetamine-induced hyperlocomotion | 100 (i.p.) | Blocked hyperlocomotion | [5] |
| Conditioned avoidance responding | 30 and 100 (i.p.) | Attenuated responding | [5][6] | |
| Apomorphine-induced climbing | 100 (i.p.) | Decreased climbing | [7] |
In Vitro Pharmacological Comparison
The in vitro profiles of these PAMs reveal differences in their potency and mechanism of action at the molecular level.
Table 3: In Vitro Potency and Activity
| Compound | Assay | EC50 | Intrinsic Activity | Reference |
| CDPPB | Calcium Mobilization (human mGluR5) | ~27 nM | Agonist-like activity at higher concentrations | [4] |
| ADX47273 | Calcium Mobilization (rat mGluR5) | 170 nM | [7] | |
| VU0409551 | Calcium Mobilization | - | Pure PAM activity | [8] |
| VU0360172 | Calcium Mobilization | - | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: mGluR5 Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Sub-chronic Phencyclidine (scPCP) Rat Model of Cognitive Impairment
This model is used to mimic the cognitive deficits observed in schizophrenia.
-
Animals: Adult female Hooded-Lister rats are typically used.
-
Drug Administration: Rats receive an injection of PCP (e.g., 2 mg/kg) or vehicle twice daily for seven days, followed by a seven-day washout period.
-
Behavioral Testing: Following the washout period, cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test. The mGluR5 PAM or vehicle is administered acutely before the behavioral test.[1][2]
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory.
-
Acclimation: Rats are habituated to the testing arena.
-
Acquisition Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a set period (e.g., 3 minutes).
-
Retention Phase: After a delay (e.g., 1 minute), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A discrimination index (DI) is calculated to quantify recognition memory.[1]
Calcium Mobilization Assay
This in vitro assay measures the potency of mGluR5 PAMs.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR5 are used.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The mGluR5 PAM is added, followed by a sub-maximal (EC20) concentration of glutamate. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation of the glutamate response by the PAM is quantified to determine its EC50.[4][9]
Electrophysiology in Hippocampal Slices
This technique is used to assess the effect of mGluR5 PAMs on synaptic plasticity and NMDA receptor function.
-
Preparation: Acute hippocampal slices are prepared from adult rats.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.
-
Modulation of NMDA Receptor Currents: The effect of the mGluR5 PAM on NMDA receptor-mediated currents is measured by applying NMDA in the presence and absence of the compound.[8]
-
Long-Term Potentiation (LTP): The ability of the PAM to modulate LTP, a cellular correlate of learning and memory, is assessed by applying a high-frequency stimulation protocol.
Conclusion
The comparative analysis of VU0409551, VU0360172, CDPPB, and ADX47273 reveals distinct pharmacological profiles for these mGluR5 PAMs. While all demonstrate efficacy in preclinical models relevant to CNS disorders, they exhibit differences in potency, in vivo efficacy at specific doses, and their effects on downstream signaling pathways. Notably, the work on VU0409551 and VU0360172 highlights the concept of biased modulation, where compounds can preferentially engage specific downstream signaling cascades, leading to potentially different therapeutic outcomes.[1][2] This guide underscores the importance of comprehensive preclinical characterization to select the most promising mGluR5 PAMs for clinical development.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
VU0366369: A Superior Tool for mGluR4 Positive Allosteric Modulation
For researchers in neuroscience and drug development, the selection of appropriate chemical tools is paramount for elucidating the physiological roles of therapeutic targets and for the validation of new drug candidates. In the field of metabotropic glutamate receptor 4 (mGluR4) research, a G-protein coupled receptor implicated in a range of neurological disorders including Parkinson's disease, the positive allosteric modulator (PAM) VU0366369 represents a significant advancement over earlier tool compounds, most notably the prototypical mGluR4 PAM, PHCCC.
This guide provides a comprehensive comparison of this compound with previous tool compounds, supported by experimental data, to assist researchers in making informed decisions for their studies.
Overcoming the Limitations of First-Generation mGluR4 PAMs
The first widely used mGluR4 PAM, PHCCC, was instrumental in the initial validation of mGluR4 as a therapeutic target. However, its utility was hampered by several significant drawbacks:
-
Limited Potency: PHCCC exhibits relatively weak potency, requiring high concentrations to achieve its modulatory effects.
-
Poor Selectivity: A major limitation of PHCCC is its off-target activity, particularly its antagonist action at the mGluR1 receptor, which can confound experimental results.[1]
-
Unfavorable Physicochemical Properties: PHCCC suffers from poor solubility and limited brain penetration, necessitating direct administration into the brain (intracerebroventricular injection) for in vivo studies, a procedure that is both invasive and technically demanding.[2][3][4]
These limitations spurred the development of a new generation of mGluR4 PAMs, including this compound and other compounds such as ML128 and ML182, designed to possess improved pharmacological and pharmacokinetic profiles.
Quantitative Comparison of mGluR4 PAMs
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its predecessors, demonstrating the clear advantages of the newer compound.
Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs
| Compound | Target | Assay | EC50 | Fold Shift of Glutamate EC50 | Maximal Response (% of Glutamate Max) | Citation(s) |
| This compound | human mGluR4 | Calcium Mobilization | Data not readily available in public sources | Data not readily available in public sources | Data not readily available in public sources | |
| PHCCC | human mGluR4 | Calcium Mobilization | ~5.1 µM | ~5.5-fold | ~100% | [5][6] |
| ML128 (CID-44191096) | human mGluR4 | Calcium Mobilization | 240 nM | 28-fold | Not Reported | [7] |
| ML182 (CID-46869947) | human mGluR4 | Calcium Mobilization | 291 nM | 11.2-fold | Not Reported | [3] |
| VU0001171 | human mGluR4 | Calcium Mobilization | 650 nM | 36-fold | 141% |
Table 2: In Vivo Efficacy of mGluR4 PAMs in a Preclinical Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
| Compound | Animal Model | Administration Route | Effective Dose | Outcome | Citation(s) |
| This compound | Rat | Data not readily available in public sources | Data not readily available in public sources | Data not readily available in public sources | |
| PHCCC | Rat | Intracerebroventricular (i.c.v.) | Required | Reversal of catalepsy | [3][4] |
| ML128 (CID-44191096) | Rat | Intraperitoneal (i.p.) | 56.6 mg/kg | Significant reversal of catalepsy | [7] |
| ML182 (CID-46869947) | Rat | Oral (p.o.) | Effective | Active in reversing catalepsy | [3] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathway of mGluR4 and the general workflow for the key in vitro and in vivo experiments used to characterize mGluR4 PAMs.
Caption: mGluR4 Signaling Pathway.
Caption: General Experimental Workflow for mGluR4 PAMs.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by an mGluR4 PAM in a recombinant cell line.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a promiscuous G-protein (e.g., Gαqi5 or Gα16) are cultured in appropriate media.[8][9][10]
-
Cells are seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.[8]
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 45-60 minutes at 37°C.[8][9] Probenecid is often included to prevent dye leakage.[8]
-
Extracellular dye is removed by washing the cells with the assay buffer.[8]
3. Compound and Agonist Addition:
-
The test compound (e.g., this compound) is added to the wells, and the plate is incubated for a short period.
-
A sub-maximal (EC₂₀) concentration of glutamate is then added to stimulate the mGluR4 receptor.[6]
4. Signal Detection and Analysis:
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FDSS).[11]
-
The potentiation of the glutamate response by the PAM is quantified to determine its EC₅₀ and maximal efficacy.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay provides an alternative method to measure the activity of Gi/o-coupled receptors like mGluR4.
1. Cell Culture:
-
HEK293 cells stably co-expressing the mGluR4 receptor and GIRK channel subunits are used.[12]
2. Dye Loading:
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]
3. Compound and Agonist Addition:
-
The test compound and glutamate are added to the wells.
4. Thallium Flux and Signal Detection:
-
A thallium-containing buffer is added to the wells. Activation of mGluR4 by glutamate, potentiated by the PAM, leads to the activation of GIRK channels and an influx of thallium into the cells.
-
The increase in intracellular thallium is detected as an increase in fluorescence, which is proportional to the activity of the mGluR4 receptor.[12][13]
Haloperidol-Induced Catalepsy Model in Rats
This in vivo model is used to assess the potential of compounds to treat the motor symptoms of Parkinson's disease.
1. Animal Subjects:
2. Induction of Catalepsy:
-
Catalepsy, a state of motor immobility, is induced by the administration of the dopamine D2 receptor antagonist haloperidol (typically 0.5-2 mg/kg, i.p.).[15][16][17]
3. Compound Administration:
-
The test compound (e.g., this compound) is administered either before or after the haloperidol injection, depending on the study design. The route of administration (e.g., i.p., p.o.) is a key parameter.[3]
4. Assessment of Catalepsy:
-
Catalepsy is typically measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.[14][17]
-
A significant reduction in the latency to move compared to vehicle-treated animals indicates that the test compound has anti-cataleptic (and potentially anti-parkinsonian) effects.[17]
Conclusion
This compound and other second-generation mGluR4 PAMs offer significant advantages over the first-generation tool compound PHCCC. Their improved potency, selectivity, and pharmacokinetic properties, particularly their ability to be administered systemically for in vivo studies, make them far more reliable and versatile tools for investigating the therapeutic potential of mGluR4 modulation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize these advanced chemical probes in their studies of mGluR4 function and its role in disease.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of DBS computational modeling methodologies using in-vivo electrophysiology in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, Human and Rat mGlu4 potency and % GluMax response (as normalized to standard PHCCC) for selected western amide analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 14. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 17. meliordiscovery.com [meliordiscovery.com]
Independent Verification of VU0366369 Activity: A Comparative Guide to M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator (PAM) VU0366369 with other notable alternatives targeting the M1 muscarinic acetylcholine receptor (M1 mAChR). The information presented herein is supported by experimental data to facilitate independent verification and guide further research and development.
Introduction to this compound and M1 Receptor Modulation
This compound, also known as ML137, is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1] M1 receptors, predominantly expressed in the central nervous system, are G-protein coupled receptors (GPCRs) that play a crucial role in cognitive functions such as learning and memory.[2][3] Activation of the M1 receptor is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.[3][4][5] Positive allosteric modulators like this compound offer a nuanced approach to receptor activation by enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves. This can lead to a more controlled and potentially safer therapeutic profile.
Comparative Analysis of M1 Positive Allosteric Modulators
To provide a clear and objective comparison, the following table summarizes the in vitro potency and selectivity of this compound and other well-characterized M1 PAMs. The data is primarily based on calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 receptor.
| Compound | Common Name | M1 EC50 (nM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity | Reference |
| This compound | ML137 | 830 | Inactive | Inactive | Inactive | Inactive | [1] |
| BQCA | 840 | Inactive | Inactive | Inactive | Inactive | [2] | |
| VU0405652 | ML169 | 1380 | Inactive | Inactive | Inactive | Inactive | [6] |
| VU0456940 | 340 | Inactive | Inactive | Inactive | Inactive | [4][7] |
Table 1: Potency and Selectivity of M1 Positive Allosteric Modulators. EC50 values represent the concentration of the compound that produces half of the maximal response in the presence of a sub-maximal concentration of acetylcholine. "Inactive" indicates no significant potentiation, agonism, or antagonism observed at concentrations typically up to 10-30 µM.
Experimental Protocols
For independent verification of the activity of this compound and its alternatives, a calcium mobilization assay is the standard in vitro method.
Experimental Workflow for Independent Verification
Caption: Workflow for in vitro verification of M1 PAM activity.
Detailed Protocol for Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate growth medium (e.g., Ham's F-12) supplemented with 10% Fetal Bovine Serum and a selection antibiotic (e.g., Zeocin).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the comparator compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler or multi-channel pipette, add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of acetylcholine (ACh) at a concentration that elicits approximately 20% of its maximal response (EC20).
-
Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation), add the ACh solution to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
For each compound concentration, determine the peak fluorescence response.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 mAChR is a Gq/11-coupled receptor. Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of the G protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium. Positive allosteric modulators bind to a site on the receptor that is distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.
Caption: M1 mAChR signaling pathway with a positive allosteric modulator.
References
- 1. Isatin replacements applied to the highly selective, muscarinic M1 PAM ML137: Continued optimization of an MLPCN probe molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer’s Disease [mdpi.com]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of a novel, selective and brain penetrant M1 positive allosteric modulator (PAM): the development of ML169, an MLPCN Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csmres.co.uk [csmres.co.uk]
A Comparative Performance Analysis of mGlu4 Positive Allosteric Modulators
This guide provides a detailed comparison of the performance of novel mGlu4 positive allosteric modulators (PAMs), with a focus on compounds developed from the VU0155041 scaffold, against other key alternatives. Activation of the metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic strategy for managing Parkinson's disease, and PAMs offer a nuanced approach to enhancing receptor function without directly activating it.[1] This document is intended for researchers and drug development professionals, offering objective data and detailed methodologies to support further investigation.
Quantitative Performance Comparison
The efficacy and potency of mGlu4 PAMs are typically evaluated by their ability to enhance the receptor's response to an agonist, such as glutamate. Key metrics include the half-maximal effective concentration (EC50), which measures potency, and the maximal potentiation of an agonist response. The data below summarizes the in vitro performance of several key mGlu4 PAMs.
| Compound | Assay Type | Species | EC50 | Efficacy Metric | Reference |
| VU0155041 | Ca2+ Mobilization (Gqi5) | Human | 750 ± 200 nM | - | [2] |
| GIRK Thallium Flux | Rat | 560 ± 100 nM | 8-fold leftward shift of glutamate CRC | [2] | |
| (-)-PHCCC | Ca2+ Mobilization (Gqi5) | Human | >10 µM | - | [2] |
| GIRK Thallium Flux | Rat | 4.9 ± 1.3 µM | Prototypical mGluR4 PAM | [2][3] | |
| ADX88178 | Glutamate-mediated activation | Human | 3.5 nM | Orally available, brain penetrant | [4] |
| Glutamate-mediated activation | Rat | 9.1 nM | Orally available, brain penetrant | [4] | |
| ML182 (CID 46869947) | Not Specified | Human | 291 ± 55 nM | 11.2-fold leftward shift of glutamate CRC | [3][5] |
| Not Specified | Rat | 376 nM | Orally active in vivo | [5] |
CRC: Concentration-Response Curve. Data presented as mean ± SEM where available.
VU0155041, a lead compound from its chemical series, demonstrates a significant improvement in potency (approximately 8-fold) over the earlier tool compound, PHCCC.[2] It also exhibits good aqueous solubility, a notable advantage over PHCCC which suffers from poor solubility and lack of systemic activity.[2][3] Further optimization led to compounds like ML182, which is potent, selective, and orally active in preclinical models of Parkinson's disease.[5] ADX88178 represents another highly potent, orally available mGluR4 PAM that has shown efficacy in rodent models.[4]
Experimental Methodologies
The characterization of mGlu4 PAMs relies on a combination of in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.
In Vitro Assays
1. Gqi5-Mediated Calcium Mobilization Assay:
This is a common high-throughput screening method to identify and characterize mGlu4 PAMs.[2] Since the mGlu4 receptor naturally couples to Gi/o proteins, which inhibit adenylyl cyclase, it does not produce a direct calcium signal.[6][7] To overcome this, cells (typically CHO or HEK293) are co-transfected to express both the mGlu4 receptor and a chimeric G-protein, such as Gqi5.[2] This chimeric protein redirects the receptor's signal through the Gq pathway, resulting in the release of intracellular calcium, which can be measured using a fluorescent indicator like Fluo-4 AM.[2][8]
-
Protocol Outline:
-
Cell Plating: CHO cells stably expressing human mGluR4 and Gqi5 are plated in 384-well plates and incubated overnight.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) for approximately 45-60 minutes at 37°C.[8][9]
-
Compound Addition: The test compound (PAM) is added to the wells at the desired concentration and pre-incubated for ~2.5 minutes.[2]
-
Agonist Stimulation: An EC20 concentration of glutamate (a submaximal concentration that allows for potentiation to be observed) is added to the wells.[2]
-
Signal Detection: Changes in intracellular calcium are measured as fluorescence intensity using an instrument like an FDSS or FLEXstation. The potentiation is observed as an increase in the calcium signal in the presence of the PAM compared to glutamate alone.[2][8]
-
2. GIRK-Mediated Thallium Flux Assay:
This assay provides an orthogonal validation of compound activity through a more native signaling pathway. mGlu4 receptor activation of Gi/o proteins can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] The assay measures the influx of thallium (a potassium surrogate) through activated GIRK channels using a thallium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cell Plating: Cells stably expressing the rat mGluR4 receptor and GIRK channels are plated in 384-well plates.[2]
-
Dye Loading: Cells are loaded with a thallium-sensitive indicator dye (e.g., BTC-AM) for 60 minutes at room temperature.[2]
-
Compound and Agonist Addition: The test compound is added, followed ~2.5 minutes later by an EC20 concentration of glutamate in a thallium-containing buffer.[2][3]
-
Signal Detection: The influx of thallium into the cells causes an increase in fluorescence, which is measured to determine the level of channel activation and potentiation by the PAM.[2]
-
In Vivo Assays
Haloperidol-Induced Catalepsy Model:
This rodent model is widely used to screen for compounds with potential anti-Parkinsonian effects.[10] Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy (a state of immobility and muscular rigidity), which is a primary symptom of Parkinson's disease. The ability of a test compound to reduce the duration of catalepsy is indicative of its potential therapeutic benefit.
-
Protocol Outline:
-
Compound Administration: The test compound (e.g., VU0155041) is administered to rats, often via intracerebroventricular (i.c.v.) injection if brain penetrance is low, or orally (p.o.) for optimized compounds.[2][5]
-
Haloperidol Challenge: After a set pre-treatment time, animals are challenged with an injection of haloperidol.
-
Catalepsy Measurement: At various time points post-haloperidol injection, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time it takes for the animal to remove them is recorded.
-
Data Analysis: The duration of catalepsy in the treated group is compared to a vehicle-treated control group to determine the efficacy of the compound. VU0155041 was shown to dose-dependently decrease haloperidol-induced catalepsy in rats.[2]
-
Visualizations
Signaling and Experimental Diagrams
The following diagrams illustrate the key signaling pathway for mGlu4 receptors and a typical experimental workflow for PAM discovery.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mGlu receptor review [hellobio.com]
- 6. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 7. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 positive allosteric modulator (PAM) VU0366369 and its related analogs. The following sections detail their pharmacological properties, underlying signaling pathways, and the experimental methodologies used for their characterization, supported by experimental data from the scientific literature.
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators that enhance the effect of the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor, represent a promising therapeutic strategy. This approach aims to restore normal physiological signaling with a reduced risk of side effects compared to traditional orthosteric agonists. This compound has emerged as a significant tool compound in the study of M1 receptor function. This guide will delve into its performance in comparison to its structural analogs.
Quantitative Analysis of M1 PAMs
The efficacy and potency of this compound and its related molecules are typically assessed through in vitro functional assays. The half-maximal effective concentration (EC50), representing the concentration of a compound that produces 50% of the maximal response, and the maximal efficacy (Emax), the maximum response achievable, are key parameters for comparison.
| Compound | M1 PAM EC50 (nM) | M1 Agonist Activity (% ACh Max) | Reference |
| This compound | Data not available in a comparative table | Data not available in a comparative table | |
| VU0486846 | 430 ± 120 (at ~EC9 ACh) | 9 ± 1 | [1] |
| 68 ± 11 (at EC70 ACh) | |||
| PF-06827443 | 40 ± 6 (at ~EC9 ACh) | Not explicitly stated | [1] |
| 7 ± 1 (at EC70 ACh) | |||
| VU0453595 | 2140 ± 440 | Devoid of agonist activity | |
| MK-7622 | Potent modulator | Robust agonist activity |
Note: The potency of PAMs can be influenced by the concentration of the orthosteric agonist (acetylcholine, ACh) used in the assay.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key downstream event that can be measured to quantify receptor activation.
A common experimental workflow to assess the activity of M1 PAMs involves measuring this calcium mobilization in cells engineered to express the M1 receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay is a cornerstone for characterizing M1 PAMs.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2][3]
-
The incubation is typically carried out for 45-60 minutes at 37°C in the dark.[3]
3. Compound and Agonist Addition:
-
After dye loading, the cells are washed to remove extracellular dye.
-
Test compounds (e.g., this compound and its analogs) are added at various concentrations.
-
Following a short incubation with the test compound, a sub-maximal concentration of acetylcholine (typically the EC20, the concentration that gives 20% of the maximal response) is added to stimulate the receptor.[2]
4. Data Acquisition and Analysis:
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader with fluorescence detection capabilities (e.g., a FLIPR or FlexStation).[3]
-
The fluorescence signal is recorded over time, and the peak response is used to determine the potentiation by the PAM.
-
Dose-response curves are generated by plotting the response against the concentration of the test compound, and EC50 and Emax values are calculated using non-linear regression.
Electrophysiology in Prefrontal Cortex Slices
To assess the effects of M1 PAMs on neuronal activity in a more physiologically relevant system, electrophysiological recordings are performed in acute brain slices.
1. Slice Preparation:
-
Coronal slices (typically 300-400 µm thick) containing the medial prefrontal cortex (mPFC) are prepared from rodent brains using a vibratome.[1]
-
Slices are allowed to recover in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
2. Recording:
-
Whole-cell patch-clamp recordings are made from pyramidal neurons in layer V of the mPFC.[1]
-
The baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs), is recorded.
3. Drug Application:
-
Test compounds (e.g., this compound) are bath-applied to the slice at known concentrations.
-
The effect of the compound on neuronal firing and synaptic transmission is recorded.
4. Data Analysis:
-
Changes in the frequency and amplitude of sEPSCs, as well as changes in the neuron's membrane potential and firing rate, are analyzed to determine the effect of the M1 PAM on neuronal excitability.
Synthesis of this compound and Related Benzamides
The synthesis of this compound and its analogs typically involves a multi-step process. A common route for related benzamide derivatives is outlined below. The specific details for this compound would follow a similar synthetic logic, with variations in the starting materials and reagents to achieve the desired final structure.
General Synthetic Procedure: A substituted benzoic acid is activated, for example, by conversion to its acid chloride or by using a peptide coupling reagent. This activated carboxylic acid is then reacted with the appropriate amine to form the amide bond. The final product is then purified, typically by column chromatography, and its structure is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific precursors and reaction conditions would be detailed in the primary literature describing the synthesis of this compound and its analogs.
Conclusion
The development of M1 positive allosteric modulators like this compound represents a significant advancement in the pursuit of novel therapeutics for cognitive disorders. A thorough understanding of their comparative pharmacology, including potency, efficacy, and potential for agonist activity, is crucial for the selection and development of clinical candidates. The experimental protocols outlined in this guide provide a framework for the in vitro and ex vivo characterization of these important molecules. Future research focusing on the structure-activity relationships within this and related chemical series will be instrumental in optimizing their therapeutic potential while minimizing adverse effects.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Research Chemical VU0366369: A Guide to Safe and Compliant Practices
For laboratory professionals engaged in pioneering research, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant operational environment. While a specific Safety Data Sheet (SDS) for the research compound VU0366369 is not publicly available, established protocols for managing hazardous chemical waste must be rigorously followed. When specific disposal instructions are unknown, the chemical must be treated as a hazardous substance.
The cornerstone of safe disposal is to always operate under the guidance of your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for ensuring compliance with all federal, state, and local regulations.
Immediate Safety and Operational Plan
When preparing this compound or any research chemical for disposal, adhere to the following essential steps. This procedure ensures that the waste is handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment.
Step 1: Identification and Classification Since the specific hazards of this compound are not documented, it must be handled as hazardous waste. Avoid making assumptions about its properties. All waste containers must be clearly labeled with the full chemical name—abbreviations or formulas are not acceptable.[1] If the compound is part of a solution, list all components and their estimated percentages.
Step 2: Proper Containment Use a suitable, leak-proof container that is compatible with the chemical.[1] The container must be in good condition, free from rust or cracks, and have a secure lid or cap to prevent spills.[1] Never overfill waste containers; allow for adequate headspace to accommodate changes in temperature or pressure.
Step 3: Labeling Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1] The label must include the full chemical name(s) of all contents and the approximate quantities.[1] This practice prevents the generation of "unknown" waste, which can be costly and complicated to dispose of.[1]
Step 4: Segregation and Storage Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Crucially, segregate the waste from other incompatible materials to prevent dangerous reactions.[1] For instance, keep acids away from bases, and oxidizers away from flammable organic compounds. When in doubt, store the container in secondary containment.[1]
Step 5: Scheduling Disposal Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.[1] Do not attempt to dispose of the chemical down the drain or in regular trash under any circumstances.[1]
General Chemical Waste Categories
To aid in proper segregation and communication with your EHS office, it is helpful to understand the common categories of chemical waste.
| Waste Category | Description | Examples |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene |
| Non-Halogenated Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Hexanes, Toluene |
| Corrosive Waste (Acids) | Aqueous waste with a low pH (typically < 2). | Hydrochloric Acid, Sulfuric Acid, Nitric Acid solutions |
| Corrosive Waste (Bases) | Aqueous waste with a high pH (typically > 12.5). | Sodium Hydroxide, Potassium Hydroxide solutions |
| Heavy Metal Waste | Solutions containing toxic heavy metals. | Mercury, Lead, Cadmium, Chromium compounds |
| Solid Chemical Waste | Contaminated lab debris or solid chemicals for disposal. | Contaminated gloves/wipes, reaction byproducts, excess reagents |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
By adhering to these systematic procedures and maintaining open communication with your EHS department, you contribute to a culture of safety and ensure that all chemical waste is managed responsibly.
References
Essential Safety and Handling Protocols for VU0366369
Disclaimer: A specific Safety Data Sheet (SDS) for VU0366369 was not found in publicly available resources. Therefore, this guidance is based on established best practices for handling novel or uncharacterized chemical substances where the specific hazards are unknown. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.[1][2][3] This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
In the absence of specific data, a conservative approach to safety is mandatory.[2] All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Assume the substance has a high level of toxicity and take maximum precautions to avoid all routes of exposure, including inhalation, skin contact, and ingestion.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a complete barrier between the researcher and the chemical.[3][4] The following table summarizes the recommended PPE for handling this compound, assuming unknown toxicity.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][5] | Protects eyes and face from splashes, sprays, and airborne particles. Safety glasses alone are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[2][4] Consider double-gloving. | Prevents skin contact. The specific glove material should be selected based on the solvent used, if any. |
| Body Protection | A flame-resistant laboratory coat or a chemical-resistant apron.[2][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][7] | Minimizes inhalation exposure to vapors, dusts, or aerosols. |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant safety shoes.[3] | Protects feet from spills and provides a barrier against contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Labeling: Ensure all containers of this compound are clearly labeled with the compound name and any known hazard information.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Use secondary containment to prevent spills.[1][8]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9]
Spill Procedures:
-
In the event of a spill, evacuate the area and notify your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Treat all spills of novel materials as major spills.[8]
-
Only personnel with the appropriate training and PPE should attempt to clean up a spill.
Disposal Plan:
-
Waste Characterization: In the absence of specific data, treat all waste containing this compound as hazardous waste.[1]
-
Segregation: Do not mix waste containing this compound with other waste streams to avoid unknown reactions.[1][3]
-
Containerization: Collect waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[1]
-
Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor.[1][2] Never pour unknown chemicals down the drain or dispose of them in regular trash.[3]
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of a novel chemical compound like this compound, from preparation to disposal.
Caption: Workflow for the safe handling of novel chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. wilcoprime.com [wilcoprime.com]
- 8. twu.edu [twu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
